molecular formula C12H8BrN3 B8307798 5-bromo-1-pyridin-3-yl-1H-indazole

5-bromo-1-pyridin-3-yl-1H-indazole

Katalognummer: B8307798
Molekulargewicht: 274.12 g/mol
InChI-Schlüssel: WRDPGCJEFRKLTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-bromo-1-pyridin-3-yl-1H-indazole is a brominated indazole derivative designed for research and development purposes. This compound features a fused aromatic indazole core substituted with a bromo group and a pyridin-3-yl moiety, making it a valuable intermediate in medicinal chemistry and drug discovery. Indazole-based scaffolds are of significant interest in scientific research due to their broad pharmacological potential. Some indazole derivatives are known to exhibit potent inhibitory activities against cancer cell proliferation. For instance, certain synthesized indazole analogues have demonstrated efficacy in suppressing the growth, migration, and invasion of breast cancer cell lines, and have shown potential to induce apoptosis (programmed cell death) by modulating proteins like caspase-3, Bax, and Bcl-2 . Furthermore, indazole compounds are frequently explored as core structures in kinase inhibitors and other targeted therapies . Beyond oncology research, indazole derivatives have also been developed and evaluated for their antimicrobial properties, showing significant activity against Gram-positive bacteria such as S. pneumoniae . The bromine atom on the indazole ring offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki coupling, which is commonly employed to create diverse chemical libraries for biological screening . This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Eigenschaften

Molekularformel

C12H8BrN3

Molekulargewicht

274.12 g/mol

IUPAC-Name

5-bromo-1-pyridin-3-ylindazole

InChI

InChI=1S/C12H8BrN3/c13-10-3-4-12-9(6-10)7-15-16(12)11-2-1-5-14-8-11/h1-8H

InChI-Schlüssel

WRDPGCJEFRKLTA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)N2C3=C(C=C(C=C3)Br)C=N2

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to 5-bromo-1-pyridin-3-yl-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 5-bromo-1-pyridin-3-yl-1H-indazole, a heterocyclic compound of significant interest to researchers and professionals in drug development. While a specific CAS number for this compound is not publicly cataloged, reflecting its status as a novel or specialized research chemical, this guide will detail its synthesis from well-characterized precursors, predict its physicochemical properties, and explore its potential as a valuable scaffold in medicinal chemistry.

Compound Identification and Key Precursors

The synthesis of 5-bromo-1-pyridin-3-yl-1H-indazole originates from the key starting material, 5-bromo-1H-indazole. The identifiers for this essential precursor are summarized below.

IdentifierValueSource
CAS Number 53857-57-1[1][2]
Molecular Formula C₇H₅BrN₂[2]
Molecular Weight 197.03 g/mol
IUPAC Name 5-bromo-1H-indazole[2]
Synonyms 5-Bromoindazole[2]

Synthesis and Mechanistic Insights

The introduction of the pyridin-3-yl moiety at the N1 position of the 5-bromo-1H-indazole core is most effectively achieved through an N-arylation reaction. Among the various methodologies, a copper-catalyzed Ullmann condensation offers a robust and scalable approach.

Proposed Synthetic Protocol: Copper-Catalyzed N-Arylation

This protocol describes the synthesis of 5-bromo-1-pyridin-3-yl-1H-indazole from 5-bromo-1H-indazole and 3-bromopyridine. The choice of a copper catalyst, a suitable ligand, and a base is critical for achieving high yields and regioselectivity.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried reaction vessel, add 5-bromo-1H-indazole (1.0 eq.), 3-bromopyridine (1.2 eq.), copper(I) iodide (CuI, 0.1 eq.), and a suitable ligand such as L-proline (0.2 eq.).

  • Solvent and Base: Add a high-boiling point polar aprotic solvent, such as dimethylformamide (DMF), and a base, typically potassium carbonate (K₂CO₃, 2.0 eq.).

  • Reaction Conditions: The reaction mixture is heated to a temperature between 100-120 °C and stirred under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is then diluted with water and extracted with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 5-bromo-1-pyridin-3-yl-1H-indazole.

Causality Behind Experimental Choices:

  • Copper(I) Iodide (CuI): CuI is a widely used and effective catalyst for Ullmann-type N-arylation reactions. It facilitates the coupling of the indazole nitrogen with the aryl halide.

  • L-proline: This amino acid acts as a ligand, stabilizing the copper catalyst and enhancing its reactivity and solubility, thereby improving the reaction yield.

  • Potassium Carbonate (K₂CO₃): A base is required to deprotonate the indazole nitrogen, making it a more potent nucleophile for the coupling reaction.

  • Dimethylformamide (DMF): A polar aprotic solvent is chosen for its ability to dissolve the reactants and its high boiling point, which allows the reaction to be conducted at the elevated temperatures necessary for the coupling to proceed efficiently.

Visualization of the Synthetic Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions 5-bromo-1H-indazole 5-bromo-1H-indazole Reaction Reaction 5-bromo-1H-indazole->Reaction 3-bromopyridine 3-bromopyridine 3-bromopyridine->Reaction CuI (catalyst) CuI (catalyst) CuI (catalyst)->Reaction L-proline (ligand) L-proline (ligand) L-proline (ligand)->Reaction K2CO3 (base) K2CO3 (base) K2CO3 (base)->Reaction DMF (solvent) DMF (solvent) DMF (solvent)->Reaction 100-120 °C 100-120 °C 100-120 °C->Reaction Purification Purification Reaction->Purification Final_Product 5-bromo-1-pyridin-3-yl-1H-indazole Purification->Final_Product

Caption: Synthetic workflow for 5-bromo-1-pyridin-3-yl-1H-indazole.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 5-bromo-1-pyridin-3-yl-1H-indazole. These values are computationally derived and provide a useful estimation for experimental design.

PropertyPredicted Value
Molecular Formula C₁₂H₈BrN₃
Molecular Weight 274.12 g/mol
XLogP3 2.8
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3
Rotatable Bonds 1
Topological Polar Surface Area 30.6 Ų

Applications in Drug Discovery and Development

The indazole scaffold is a "privileged structure" in medicinal chemistry, particularly in the development of protein kinase inhibitors.[3] The incorporation of a pyridine ring can further enhance the pharmacological properties of the molecule, such as improving solubility and providing additional points for interaction with biological targets.

Potential as a Kinase Inhibitor

Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the hinge region of the kinase domain. The indazole nucleus is adept at these interactions. The pyridinyl moiety of 5-bromo-1-pyridin-3-yl-1H-indazole can engage in additional hydrogen bonding or π-stacking interactions within the ATP-binding pocket of a kinase, potentially leading to high potency and selectivity. The bromo-substituent at the 5-position serves as a versatile handle for further chemical modifications, such as through Suzuki or other palladium-catalyzed cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR).

Hypothetical Signaling Pathway Involvement

Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase PI3K PI3K Receptor_Tyrosine_Kinase->PI3K Akt Akt PI3K->Akt Cell_Survival_Proliferation Cell Survival & Proliferation Akt->Cell_Survival_Proliferation Target_Compound 5-bromo-1-pyridin-3-yl-1H-indazole (Potential Inhibitor) Target_Compound->Akt Inhibition

Sources

An In-Depth Technical Guide to the Mechanism of Action of Axitinib: A Potent and Selective VEGFR Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of targeted cancer therapy, the indazole scaffold has emerged as a "privileged structure," particularly for the development of protein kinase inhibitors.[1] Axitinib (brand name Inlyta®), a prominent member of this class, exemplifies the successful translation of this chemical motif into a potent therapeutic agent.[2][3] Approved by the U.S. Food and Drug Administration (FDA) for the treatment of advanced renal cell carcinoma (RCC), Axitinib's clinical efficacy is rooted in its precise and potent mechanism of action.[4][5][6] This guide provides a detailed exploration of the molecular underpinnings of Axitinib's activity, intended for researchers, scientists, and drug development professionals. We will dissect its primary targets, the downstream signaling consequences of its inhibitory action, and the validated experimental protocols used to characterize its bioactivity.

The Core Mechanism: Potent and Selective Inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs)

Axitinib's primary therapeutic effect is the inhibition of angiogenesis, the process of forming new blood vessels, which is critical for tumor growth and metastasis.[1][3] It achieves this by targeting and inhibiting a specific family of receptor tyrosine kinases (RTKs)—the Vascular Endothelial Growth Factor Receptors.

Molecular Targets

Axitinib is a potent, second-generation, small-molecule inhibitor that selectively targets VEGFR-1, VEGFR-2, and VEGFR-3 at sub-nanomolar concentrations.[2][7][8] Its mechanism involves competing with adenosine triphosphate (ATP) for the binding site within the catalytic domain of these receptors.[1][8] This competitive inhibition prevents receptor autophosphorylation and subsequent activation, effectively blocking the initiation of downstream signaling cascades.[1][9]

While Axitinib is highly selective for the VEGFR family, it also exhibits inhibitory activity against other RTKs, albeit at lower potencies. These include the platelet-derived growth factor receptor (PDGFR) and c-KIT.[2][7][8] However, at clinically relevant plasma concentrations, the anti-tumor effects of Axitinib are believed to be driven predominantly by its potent inhibition of the VEGF signaling axis.[2]

Quantitative Inhibitory Profile

The selectivity and potency of Axitinib are best illustrated by its half-maximal inhibitory concentration (IC50) values against a panel of key tyrosine kinases. The significantly lower concentrations required to inhibit VEGFRs underscore its targeted nature.

Target KinaseIC50 (nmol/L)Reference(s)
VEGFR-10.1[8][10][11]
VEGFR-20.2[8][10][11]
VEGFR-30.1 - 0.3[8][10][11]
PDGFRβ1.6[8][10][11]
c-Kit1.7[8]
PDGFRα5.0[8][10]

Downstream Signaling Consequences of VEGFR Inhibition

By blocking VEGFR phosphorylation, Axitinib effectively halts the transduction of signals that promote endothelial cell proliferation, migration, survival, and vascular permeability.[1][3][12] The binding of VEGF ligands to their receptors normally triggers a cascade of intracellular events, primarily through the PI3K/AKT and MAPK/ERK pathways.[9] Axitinib's intervention at the apex of this cascade leads to a comprehensive shutdown of these pro-angiogenic signals.[3][9]

The key outcomes of this inhibition include:

  • Inhibition of Endothelial Cell Proliferation and Survival: Blocking downstream signals through Akt and ERK prevents the progression of the cell cycle and promotes apoptosis in endothelial cells.[3][12]

  • Reduced Vascular Permeability: VEGFR-2 activation typically increases vascular permeability. Axitinib's inhibition helps to normalize tumor vasculature and reduce fluid leakage.[12]

  • Impaired Endothelial Cell Migration and Tube Formation: The processes required for the formation of new capillary structures are halted.[12]

  • Destabilization of Vessel Structure: The concurrent, though less potent, inhibition of PDGFR signaling in pericytes (cells that support blood vessel walls) further contributes to the destabilization of the tumor vasculature.[9]

Below is a diagram illustrating the VEGFR signaling pathway and the point of intervention by Axitinib.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_axitinib Mechanism of Action cluster_pathways Downstream Signaling cluster_outcomes Cellular Response VEGF VEGF Ligand VEGFR VEGFR-1/2/3 Receptor Tyrosine Kinase VEGF->VEGFR Binding & Dimerization PI3K PI3K VEGFR->PI3K Phosphorylation & Activation MAPK RAS/RAF/MEK VEGFR->MAPK Phosphorylation & Activation Axitinib Axitinib Axitinib->VEGFR Inhibits Autophosphorylation ATP_Site ATP Binding Site Axitinib->ATP_Site Competitively Binds ATP_Site->VEGFR AKT AKT PI3K->AKT Proliferation Endothelial Cell Proliferation & Survival AKT->Proliferation Migration Migration AKT->Migration Permeability Vascular Permeability AKT->Permeability ERK ERK MAPK->ERK ERK->Proliferation ERK->Migration

Axitinib's mechanism of action on VEGFR signaling pathways.

Experimental Protocols for Characterizing Axitinib's Activity

The elucidation of Axitinib's mechanism of action relies on robust and reproducible experimental assays. Here, we provide detailed protocols for two foundational assays: an in vitro biochemical assay to measure direct kinase inhibition and a cell-based assay to confirm activity in a biological context.

In Vitro Kinase Inhibition Assay (HTRF Method)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the IC50 value of Axitinib against recombinant human VEGFR-2.[8][13] HTRF is a highly sensitive and robust method for quantifying kinase activity in a high-throughput format. The causality behind this choice is its precision in measuring the direct interaction between the inhibitor and its purified target kinase, independent of cellular complexity.

Protocol Steps:

  • Reagent Preparation:

    • Prepare a serial dilution of Axitinib in DMSO, then further dilute in kinase buffer to achieve the final desired concentrations (e.g., 0.01 nM to 10 µM).

    • Prepare a solution of recombinant human VEGFR-2 kinase in kinase buffer.

    • Prepare a solution containing the biotinylated tyrosine kinase peptide substrate and ATP at a concentration near its Km for the enzyme.

  • Enzymatic Reaction:

    • In a 384-well low-volume assay plate, add 2 µL of the Axitinib serial dilution or DMSO vehicle control.

    • Add 4 µL of the VEGFR-2 kinase solution to each well and incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 4 µL of the substrate/ATP mixture to each well.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Stop the enzymatic reaction by adding 5 µL of detection buffer containing a Europium cryptate-labeled anti-phosphotyrosine antibody (Eu-Ab) and Streptavidin-XL665 (SA-XL665).

    • Incubate the plate for 60 minutes at room temperature in the dark to allow for antibody binding and FRET signal development.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm (FRET signal) and 620 nm (cryptate signal).

    • Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

    • Plot the HTRF ratio against the logarithm of Axitinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

HTRF_Workflow start Start prep 1. Prepare Reagents - Axitinib Serial Dilution - Recombinant VEGFR-2 - Substrate/ATP Mixture start->prep binding 2. Compound Incubation Add Axitinib and VEGFR-2 to 384-well plate. Incubate 15 min. prep->binding reaction 3. Kinase Reaction Initiate with Substrate/ATP. Incubate 60 min. binding->reaction detection 4. Detection Stop reaction and add Eu-Ab and SA-XL665. Incubate 60 min. reaction->detection read 5. Data Acquisition Read plate on HTRF reader (620nm & 665nm). detection->read analysis 6. Data Analysis Calculate HTRF ratio. Plot dose-response curve. Determine IC50. read->analysis end End analysis->end

Workflow for an In Vitro Kinase Inhibition (HTRF) Assay.
Cell-Based VEGFR-2 Phosphorylation Assay (ELISA)

This protocol validates the findings from the biochemical assay in a more physiologically relevant system. It uses a cell-based ELISA to directly measure Axitinib's ability to inhibit VEGF-induced VEGFR-2 phosphorylation in intact cells, such as human umbilical vein endothelial cells (HUVECs).[9] This method is chosen as a self-validating system; it confirms that the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and produce the expected biological effect.

Protocol Steps:

  • Cell Seeding and Serum Starvation:

    • Seed HUVECs into a 96-well culture plate and grow to 80-90% confluency.

    • Aspirate the growth medium and replace it with serum-free medium. Incubate for 4-6 hours. This step is critical to reduce basal receptor phosphorylation, thereby increasing the signal-to-noise ratio of the assay.[9]

  • Inhibition and Stimulation:

    • Pre-treat the starved cells by adding medium containing various concentrations of Axitinib (e.g., 0.1 nM to 1 µM) or DMSO vehicle control for 1-2 hours.[9]

    • Stimulate the cells by adding recombinant human VEGF (e.g., 50 ng/mL final concentration) for 10-15 minutes at 37°C to induce robust VEGFR-2 phosphorylation.[9] Include unstimulated control wells.

  • Fixation and Permeabilization:

    • Immediately stop the stimulation by aspirating the medium and fixing the cells with 4% paraformaldehyde for 20 minutes.

    • Wash the wells three times with Phosphate Buffered Saline (PBS).

    • Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular targets.

  • ELISA Procedure:

    • Wash wells and block non-specific binding sites with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour.

    • Incubate with a primary antibody specific for phosphorylated VEGFR-2 (e.g., anti-pVEGFR2 Tyr1175) overnight at 4°C.

    • Wash wells and incubate with a Horseradish Peroxidase (HRP)-conjugated secondary antibody for 1 hour.

    • Wash wells and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate. The HRP enzyme will convert the TMB into a blue-colored product.

    • Stop the reaction with 1N sulfuric acid, which turns the color to yellow.

  • Data Acquisition and Normalization:

    • Read the absorbance at 450 nm using a microplate reader.

    • Normalize the phospho-VEGFR-2 signal to the total cell number in parallel wells (e.g., using a crystal violet stain) to account for any cytotoxic effects of the compound.

    • Calculate the percent inhibition relative to the VEGF-stimulated control and determine the IC50 value.

Conclusion and Future Directions

Axitinib's mechanism of action is a clear example of successful structure-based drug design, resulting in a potent and selective inhibitor of VEGFRs.[3] Its ability to effectively shut down the primary signaling pathways responsible for tumor angiogenesis provides a strong rationale for its clinical efficacy in advanced RCC and its investigation in other solid tumors.[14] The experimental protocols detailed herein represent the standard, validated methodologies for characterizing the activity of Axitinib and similar kinase inhibitors. Understanding these core mechanisms and experimental frameworks is essential for the continued development of next-generation targeted therapies and for optimizing their use in the clinic.

References

  • Axitinib - Wikipedia. Wikipedia. [Link]

  • What is the mechanism of Axitinib? Patsnap Synapse. (2024-07-17). [Link]

  • Axitinib--a selective inhibitor of the vascular endothelial growth factor (VEGF) receptor. Targeted Oncology. (2009-12). [Link]

  • Axitinib in Metastatic Renal Cell Carcinoma. National Institutes of Health (NIH). [Link]

  • Axitinib. Massive Bio. (2025-11-24). [Link]

  • Axitinib: MedlinePlus Drug Information. MedlinePlus. (2024-01-15). [Link]

  • Nonclinical Antiangiogenesis and Antitumor Activities of Axitinib (AG-013736), an Oral, Potent, and Selective Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases 1, 2, 3. AACR Journals. [Link]

  • Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma. National Institutes of Health (NIH). [Link]

  • Axitinib-A New Potent and Selective VEGFR Inhibitor. ResearchGate. (2025-08-07). [Link]

  • FDA Grants Approval to Axitinib for the Treatment of Advanced Renal Cell Carcinoma. Cancer Network. (2012-01-31). [Link]

  • Axitinib in the treatment of renal cell carcinoma: design, development, and place in therapy. Dovepress. (2017-09-21). [Link]

  • FDA Approves Axitinib for Advanced Kidney Cancer Patients. OncLive. (2012-01-27). [Link]

  • Design, Synthesis, and Biological Evaluation of Axitinib Derivatives. MDPI. (2018-03-23). [Link]

Sources

The Therapeutic Potential of Pyridinyl-Indazole Scaffolds in Oncology: A Technical Guide Focused on the 5-bromo-1-pyridin-3-yl-1H-indazole Template

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole core is a privileged scaffold in medicinal chemistry, forming the foundation of several FDA-approved oncology drugs.[1] This technical guide explores the therapeutic potential of a specific, yet under-investigated, indazole derivative: 5-bromo-1-pyridin-3-yl-1H-indazole. While direct empirical data for this exact molecule is not extensively published, this document synthesizes information from closely related analogues and the broader class of indazole-based kinase inhibitors to construct a compelling therapeutic hypothesis. We present plausible synthetic routes, hypothesize mechanisms of action centered on key oncogenic kinases, and provide a comprehensive roadmap for preclinical evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter in oncology.

Introduction: The Promise of the Indazole Scaffold

Cancer remains a leading cause of mortality worldwide, necessitating the development of novel therapeutic agents to overcome challenges like drug resistance and to improve patient outcomes.[2][3] Heterocyclic compounds are a cornerstone of modern pharmacology, and among them, the indazole ring system has emerged as a particularly fruitful scaffold for the development of anti-tumor agents.[2][4] Several successful kinase inhibitors, including Axitinib and Pazopanib, feature the indazole core, validating its utility in targeting the ATP-binding sites of these critical oncogenic drivers.[1]

This guide focuses on the prospective analysis of 5-bromo-1-pyridin-3-yl-1H-indazole . This structure is of particular interest due to the strategic combination of its substituents:

  • The Indazole Core : A bioisostere of indole, the indazole ring system is a versatile pharmacophore known to interact with the hinge region of various kinases.[5][6]

  • The Pyridin-3-yl Moiety : The introduction of a pyridine ring can significantly influence a molecule's pharmacokinetic properties and its ability to form key hydrogen bonds with target proteins. Analogues containing a pyridin-3-yl group have demonstrated potent, nanomolar-level inhibition of critical cancer targets like Polo-like kinase 4 (PLK4).[1]

  • The 5-Bromo Substituent : The bromine atom serves as a crucial synthetic handle. It can be readily modified using cross-coupling reactions (e.g., Suzuki-Miyaura coupling), allowing for the rapid generation of a library of analogues to explore the structure-activity relationship (SAR) and optimize for potency, selectivity, and drug-like properties.[5]

Given the absence of extensive public data on 5-bromo-1-pyridin-3-yl-1H-indazole, this document will serve as a technical whitepaper, outlining a logical, evidence-based framework for its synthesis, characterization, and evaluation as a potential oncotherapeutic agent.

Synthetic Strategy: A Plausible Route to 5-bromo-1-pyridin-3-yl-1H-indazole

The synthesis of the target compound can be logically approached via the N-arylation of 5-bromo-1H-indazole. The following section details a proposed synthetic workflow, from the synthesis of the indazole core to the final coupling step.

Synthesis of the 5-bromo-1H-indazole Intermediate

The starting material, 5-bromo-1H-indazole, can be synthesized from commercially available 5-bromo-2-fluorobenzaldehyde and hydrazine, as described in the literature.[7]

Protocol 1: Synthesis of 5-bromo-1H-indazole

  • To a round-bottom flask, add 5-bromo-2-fluorobenzaldehyde (2.0 g, 9.85 mmol).

  • Add hydrazine hydrate (10 mL).

  • Heat the reaction mixture to a gentle reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and evaporate the excess hydrazine under reduced pressure.

  • Add ethyl acetate (200 mL) to the residue and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 5-bromo-1H-indazole.[7]

N-Arylation to Yield the Final Product

The final step involves a copper- or palladium-catalyzed N-arylation (Buchwald-Hartwig amination) of the synthesized 5-bromo-1H-indazole with a suitable 3-substituted pyridine, such as 3-bromopyridine or 3-iodopyridine.

Protocol 2: Synthesis of 5-bromo-1-pyridin-3-yl-1H-indazole

  • To an oven-dried Schlenk tube, add 5-bromo-1H-indazole (1.0 eq), 3-iodopyridine (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., Argon or Nitrogen).

  • Add anhydrous dimethylformamide (DMF) as the solvent.

  • Heat the reaction mixture to 110-120 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product via flash column chromatography to obtain the target compound, 5-bromo-1-pyridin-3-yl-1H-indazole.

Workflow Diagram: Synthesis of 5-bromo-1-pyridin-3-yl-1H-indazole

G cluster_0 Part 1: Indazole Core Synthesis cluster_1 Part 2: N-Arylation A 5-bromo-2-fluorobenzaldehyde C Reflux, 4h A->C B Hydrazine Hydrate B->C D Workup & Purification C->D E 5-bromo-1H-indazole D->E G CuI, K2CO3, DMF E->G F 3-Iodopyridine F->G H Workup & Purification G->H I 5-bromo-1-pyridin-3-yl-1H-indazole H->I

Caption: Proposed two-part synthetic workflow for the target compound.

Hypothesized Mechanism of Action and Key Molecular Targets

The structural features of 5-bromo-1-pyridin-3-yl-1H-indazole suggest its potential as a kinase inhibitor. The indazole scaffold is a known "hinge-binder," while the pyridinyl moiety can form critical interactions within the ATP-binding pocket. Based on published data for structurally similar compounds, we hypothesize the following primary targets.

Primary Target Hypothesis: PLK4 and FLT3 Kinases

A study by Li et al. on (3-aryl-1H-indazol-6-yl)spiro derivatives revealed that a pyridin-3-yl analogue was a highly potent inhibitor of both Polo-like kinase 4 (PLK4) and fms-like tyrosine kinase 3 (FLT3) , with IC50 values of 29 nM and 27 nM, respectively.[1]

  • PLK4 is a master regulator of centriole duplication. Its overexpression is linked to tumorigenesis and is observed in various human cancers.[1] Inhibition of PLK4 leads to mitotic arrest and apoptosis.

  • FLT3 is a receptor tyrosine kinase crucial for the development of hematopoietic stem cells. Mutations leading to constitutive activation of FLT3 are common drivers in Acute Myeloid Leukemia (AML).

Potential Signaling Pathway Inhibition

G cluster_PLK4 PLK4 Pathway cluster_FLT3 FLT3 Pathway Compound 5-bromo-1-pyridin-3-yl-1H-indazole PLK4 PLK4 Compound->PLK4 Inhibition FLT3 FLT3-ITD (mutant) Compound->FLT3 Inhibition Centriole Centriole Duplication PLK4->Centriole MitoticArrest Mitotic Arrest & Apoptosis PLK4->MitoticArrest Aneuploidy Aneuploidy Centriole->Aneuploidy STAT5 STAT5 FLT3->STAT5 PI3K PI3K/AKT FLT3->PI3K RAS RAS/MAPK FLT3->RAS Proliferation Cell Proliferation & Survival FLT3->Proliferation STAT5->Proliferation PI3K->Proliferation RAS->Proliferation

Caption: Hypothesized inhibition of PLK4 and FLT3 signaling pathways.

A Roadmap for Preclinical Evaluation

To validate the therapeutic potential of 5-bromo-1-pyridin-3-yl-1H-indazole, a structured preclinical evaluation is required. This section outlines key experimental protocols.

In Vitro Characterization

Protocol 3: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Objective : To determine the IC50 of the compound against a panel of kinases, with a primary focus on PLK4 and FLT3.

  • Materials : Recombinant human kinases (PLK4, FLT3), appropriate substrates, ATP, ADP-Glo™ Assay reagents.

  • Procedure : a. Prepare a serial dilution of the test compound (e.g., from 10 µM to 0.1 nM) in DMSO. b. In a 384-well plate, add kinase, substrate/ATP mix, and the test compound. Include positive (no inhibitor) and negative (no kinase) controls. c. Incubate at 30 °C for 1 hour. d. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete remaining ATP. Incubate for 40 minutes at room temperature. e. Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction. Incubate for 30 minutes. f. Measure luminescence using a plate reader. g. Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 4: Cell Viability Assay (MTT Assay)

  • Objective : To assess the anti-proliferative activity of the compound against a panel of human cancer cell lines.

  • Cell Line Panel : Include cell lines known to be sensitive to PLK4 or FLT3 inhibition (e.g., MCF-7 breast cancer, IMR-32 neuroblastoma[8], MOLM-13 AML for FLT3).

  • Procedure : a. Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight. b. Treat cells with serial dilutions of the test compound for 72 hours. c. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. d. Solubilize the formazan crystals with DMSO or another suitable solvent. e. Measure the absorbance at 570 nm. f. Calculate cell viability as a percentage of the vehicle-treated control and determine IC50 values.

Table 1: Representative Antiproliferative Activity Data for Indazole Derivatives

Compound Cancer Cell Line IC50 (µM) Reference
Derivative 2f 4T1 (Breast) 0.23 [9]
Derivative 2f A549 (Lung) 0.84 [9]
Derivative 2f HCT116 (Colon) 1.15 [9]
Derivative C05 IMR-32 (Neuroblastoma) 0.948 [8]
Derivative C05 MCF-7 (Breast) 0.979 [8]

| Derivative 6o | K562 (Leukemia) | 5.15 |[6] |

Note: This table presents data for related indazole compounds to provide a benchmark for expected potency.

Protocol 5: Cell Cycle Analysis by Flow Cytometry

  • Objective : To determine if the compound induces cell cycle arrest, a hallmark of PLK4 inhibition.

  • Procedure : a. Treat a sensitive cell line (e.g., IMR-32) with the compound at 1x and 2x its IC50 value for 24-48 hours. b. Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol. c. Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide (PI). d. Incubate in the dark for 30 minutes. e. Analyze the DNA content by flow cytometry. An accumulation of cells in the S/G2 phase would be indicative of PLK4 inhibition.[8]

In Vivo Efficacy Studies

Protocol 6: Xenograft Tumor Model

  • Objective : To evaluate the anti-tumor efficacy of the compound in an in vivo setting.

  • Model : Select an appropriate model, e.g., subcutaneous implantation of IMR-32 neuroblastoma cells into immunodeficient mice (e.g., NOD-SCID or NSG).

  • Procedure : a. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize animals into treatment and vehicle control groups. b. Administer the test compound via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) at one or more dose levels daily. c. Monitor tumor volume (using calipers) and body weight twice weekly. d. At the end of the study, euthanize the animals and harvest tumors for pharmacodynamic analysis (e.g., Western blot for target modulation). e. Evaluate efficacy based on Tumor Growth Inhibition (TGI).

Structure-Activity Relationship (SAR) and Lead Optimization

The 5-bromo-1-pyridin-3-yl-1H-indazole scaffold is an excellent starting point for a lead optimization campaign. The bromine at the C5 position is a key asset, enabling rapid diversification through Suzuki and other palladium-catalyzed cross-coupling reactions.

SAR Exploration Workflow

Sources

"5-bromo-1-pyridin-3-yl-1H-indazole" review of literature

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-bromo-1-pyridin-3-yl-1H-indazole: Synthesis, Derivatization, and Therapeutic Potential

Introduction: The Privileged Indazole Scaffold

In the landscape of medicinal chemistry, the indazole nucleus stands out as a "privileged scaffold."[1][2] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrazole ring, is a versatile bioisostere of the naturally occurring indole, a core component of many biologically active molecules.[3][4] Unlike indole, indazole possesses an additional nitrogen atom that can act as a hydrogen bond acceptor, potentially enhancing binding affinity to target proteins.[4] The inherent stability and synthetic tractability of the indazole core have made it a cornerstone in the design of numerous therapeutic agents, from anti-inflammatory drugs to potent kinase inhibitors for cancer therapy.[5][6][7][8]

This guide focuses on a specific, highly valuable derivative: 5-bromo-1-pyridin-3-yl-1H-indazole . This molecule is strategically designed for drug discovery. The bromine atom at the 5-position serves as a versatile chemical handle, enabling a wide array of subsequent modifications through cross-coupling reactions.[9][10] The N-1 pyridinyl moiety is not merely a substituent; it modulates critical physicochemical properties such as solubility and provides an additional point of interaction with biological targets. This combination of a proven scaffold, a reactive handle for library generation, and a modulating N-aryl group makes 5-bromo-1-pyridin-3-yl-1H-indazole a molecule of significant interest for researchers, scientists, and drug development professionals. This whitepaper provides a comprehensive review of its synthesis, chemical reactivity, and potential applications, grounded in established scientific literature.

Synthesis of the Core Scaffold

The synthesis of 5-bromo-1-pyridin-3-yl-1H-indazole is a multi-step process that begins with the construction of the 5-bromo-1H-indazole core, followed by the crucial N-arylation step to introduce the pyridinyl group.

Part A: Synthesis of 5-bromo-1H-indazole

Multiple efficient routes to the 5-bromo-1H-indazole intermediate have been established. The choice of method often depends on the availability of starting materials and desired scale. A common and effective method starts from 4-bromo-2-methylaniline.

Experimental Protocol 1: Synthesis of 5-bromo-1H-indazole from 4-bromo-2-methylaniline

This protocol follows a well-established pathway involving diazotization and in-situ cyclization.[11]

Step 1: Acetylation of 4-bromo-2-methylaniline

  • To a flask containing 4-bromo-2-methylaniline (e.g., 95.0 g) in chloroform (700 mL), add acetic anhydride (109 mL) dropwise while maintaining the temperature below 40°C.

  • Stir the solution for 50 minutes at room temperature. Causality: This step protects the amine as an acetamide, which is necessary for the subsequent diazotization and cyclization reaction.

Step 2: Diazotization and Cyclization

  • To the solution from Step 1, add potassium acetate (14.6 g) followed by isoamyl nitrite (147 mL).

  • Heat the mixture to reflux (approx. 68°C) and maintain for 20 hours. Causality: Isoamyl nitrite, in the presence of the acetate, acts as the diazotizing agent. The elevated temperature promotes the intramolecular cyclization to form the indazole ring.

Step 3: Work-up and Hydrolysis

  • Cool the reaction to 25°C and remove the volatile solvents under reduced pressure.

  • Add concentrated hydrochloric acid (400-500 mL) and heat the mixture to 50-55°C for approximately 2 hours to hydrolyze the N-acetyl group.

  • Cool the solution to 20°C and carefully add 50% sodium hydroxide solution to bring the pH to 11, ensuring the temperature remains below 37°C. Causality: This neutralization step deprotonates the indazole and allows for its extraction into an organic solvent.

Step 4: Extraction and Purification

  • Add ethyl acetate (350 mL) to the basic aqueous mixture. Separate the layers and extract the aqueous phase twice more with ethyl acetate (200 mL each).

  • Combine the organic layers, dry over magnesium sulfate, filter, and concentrate by rotary evaporation.

  • Slurry the resulting solid with heptane, filter, and dry under vacuum at 45°C to yield 5-bromo-1H-indazole as a solid.[11]

Part B: N-Arylation to Install the Pyridin-3-yl Group

With the 5-bromo-1H-indazole core in hand, the next critical step is the formation of the C-N bond between the indazole N-1 position and the pyridine ring. Transition-metal-catalyzed cross-coupling reactions are the methods of choice for this transformation.

  • Ullmann-Type Condensation: This classic copper-catalyzed reaction is a reliable method for N-arylation.[12] While traditional Ullmann conditions required harsh temperatures and stoichiometric copper, modern protocols utilize soluble copper catalysts with ligands, allowing for milder reaction conditions.[13][14] The mechanism involves the formation of a copper(I) amide intermediate which then undergoes reaction with the aryl halide.[12]

  • Buchwald-Hartwig Amination: A powerful palladium-catalyzed alternative, this reaction often proceeds under milder conditions and with a broader substrate scope compared to traditional Ullmann reactions.[15]

The following protocol details a copper-catalyzed Ullmann-type reaction, which is often cost-effective and highly efficient for this class of substrates.

Experimental Protocol 2: N-Arylation via Ullmann-Type Coupling

This protocol is a representative procedure for the copper-catalyzed coupling of 5-bromo-1H-indazole with an activated pyridine partner like 3-iodopyridine.

Step 1: Reaction Setup

  • In an oven-dried reaction vessel, combine 5-bromo-1H-indazole (1.0 eq), 3-iodopyridine (1.2 eq), copper(I) iodide (CuI, 0.1 eq), and a suitable ligand such as L-proline or a diamine (0.2 eq).

  • Add a base, typically potassium carbonate (K₂CO₃, 2.0 eq).

  • Add a polar aprotic solvent such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP).

Step 2: Reaction Execution

  • Purge the vessel with an inert gas (e.g., argon or nitrogen).

  • Heat the reaction mixture to 100-140°C and stir for 12-24 hours, monitoring progress by TLC or LC-MS. Causality: The heat is necessary to drive the catalytic cycle. The base is crucial for deprotonating the indazole NH, allowing it to coordinate with the copper catalyst.

Step 3: Work-up and Purification

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water and then with brine to remove the solvent and inorganic salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure 5-bromo-1-pyridin-3-yl-1H-indazole.

Physicochemical Properties

The physicochemical properties of the parent 5-bromo-1H-indazole scaffold are well-documented and provide a baseline for understanding the final product.

PropertyValueSource(s)
Molecular Formula C₇H₅BrN₂[16][17]
Molecular Weight 197.03 g/mol [16]
Appearance Powder / Yellow solid[17]
Melting Point 123-127 °C
CAS Number 53857-57-1[16][17]

The addition of the pyridin-3-yl group to the N-1 position significantly alters these properties. The molecular weight increases to 274.12 g/mol , and the introduction of the polar pyridine ring is expected to increase the molecule's polarity and potentially its melting point and aqueous solubility, factors that are critical for drug development.

Chemical Reactivity and Derivatization for Drug Discovery

The true power of 5-bromo-1-pyridin-3-yl-1H-indazole in medicinal chemistry lies in its capacity for further diversification. The bromine atom at the C-5 position is a prime site for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura cross-coupling.[18][19] This reaction allows for the facile formation of a new carbon-carbon bond, enabling the introduction of a vast array of aryl and heteroaryl substituents.[9][10] This is a cornerstone of structure-activity relationship (SAR) studies, where researchers systematically modify a lead compound to optimize its potency, selectivity, and pharmacokinetic profile.

G cluster_0 Core Scaffold Synthesis cluster_1 C5-Position Derivatization 5-bromo-1H-indazole 5-bromo-1H-indazole 5-bromo-1-pyridin-3-yl-1H-indazole 5-bromo-1-pyridin-3-yl-1H-indazole 5-bromo-1H-indazole->5-bromo-1-pyridin-3-yl-1H-indazole Ullmann Coupling (3-iodopyridine, CuI) Diverse Analogs 5-Aryl-1-pyridin-3-yl-1H-indazoles (Lead Optimization) 5-bromo-1-pyridin-3-yl-1H-indazole->Diverse Analogs Suzuki Coupling (R-B(OH)2, Pd catalyst)

Caption: Synthetic logic for library generation.

Experimental Protocol 3: C-5 Arylation via Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling an arylboronic acid to the 5-bromo position of the core scaffold.[20]

Step 1: Reaction Setup

  • To a microwave vial or reaction flask, add 5-bromo-1-pyridin-3-yl-1H-indazole (1.0 eq), the desired arylboronic acid (1.5-2.0 eq), and a base such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq).

  • Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) or a more advanced pre-catalyst system like one using XPhos or SPhos ligands.[21]

  • Add a solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).[20][21]

Step 2: Reaction Execution

  • Purge the vessel with an inert gas.

  • Heat the reaction mixture. If using microwave irradiation, heat to 100-140°C for 30-120 minutes.[20] For conventional heating, refluxing for 4-16 hours is common. Causality: The palladium catalyst facilitates the oxidative addition to the C-Br bond, followed by transmetalation with the boronic acid and reductive elimination to form the new C-C bond and regenerate the catalyst.

Step 3: Work-up and Purification

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent like ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue via column chromatography to isolate the 5-aryl-1-pyridin-3-yl-1H-indazole product.

Biological Activity and Therapeutic Potential

Indazole derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, anti-HIV, and, most notably, anti-cancer properties.[1][6] Their utility in oncology often stems from their ability to act as potent inhibitors of protein kinases, enzymes that are frequently dysregulated in cancer cells.[7][8]

The indazole scaffold is particularly adept at acting as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding pocket.[4][22] This interaction mimics the way ATP itself binds, allowing indazole-based molecules to act as competitive inhibitors. Derivatives of 1-pyridin-yl-indazole have been specifically investigated as inhibitors of kinases like Akt, a key node in cellular growth and survival pathways.[19] Other kinases targeted by indazole scaffolds include VEGFR, PLK4, and ALK, highlighting the versatility of this core structure in targeting diverse oncogenic drivers.[1][4][23]

G cluster_kinase Kinase ATP-Binding Pocket hinge Hinge Region pocket Hydrophobic Pocket inhibitor Indazole Core Pyridinyl Group C5-Aryl Group inhibitor:f0->hinge H-Bond inhibitor:f2->pocket Hydrophobic Interaction

Caption: Indazole inhibitor binding to a kinase.

Conclusion and Future Directions

5-bromo-1-pyridin-3-yl-1H-indazole represents a highly strategic starting point for modern drug discovery. It combines a biologically validated indazole core with a synthetically versatile bromine handle at the C-5 position and a property-modulating pyridinyl group at the N-1 position. The synthetic routes to this scaffold are robust and well-characterized, and its derivatization via Suzuki-Miyaura coupling provides a direct and efficient path to large libraries of novel compounds for SAR exploration.

Future research will likely focus on expanding the diversity of substituents at the C-5 position to target specific kinase isoforms or to overcome drug resistance. Further exploration of different N-aryl groups beyond pyridine could fine-tune the molecule's ADME (absorption, distribution, metabolism, and excretion) properties. As our understanding of kinase biology continues to grow, scaffolds like 5-bromo-1-pyridin-3-yl-1H-indazole will remain essential tools for developing the next generation of targeted therapies.

References

  • Guidechem. (2022, January 11). How to prepare 5-Bromo-1H-indazole-3-carboxylic acid?
  • Benchchem. Synthesis routes of 5-bromo-1H-indazole.
  • El Kazzouli, S., et al. Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • ChemicalBook. 5-BROMO-1H-INDAZOLE-3-CARBOXYLIC ACID synthesis.
  • Benchchem. Synthesis routes of 5-bromo-1H-indazole.
  • Migliorini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules.
  • Acta Crystallographica Section E. (2021, July 9).
  • Guillaumet, G., et al. (2013). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Current Organic Chemistry.
  • RSC Advances. (2021, February 10). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing.
  • Journal of Chemical Sciences. (2014, July). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Indian Academy of Sciences.
  • Molecules. (2021).
  • Chemistry. (2017, October 4).
  • Molecules. (2022, June 2). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. UniTo.
  • Wikipedia.
  • Organic Letters. (2012).
  • Molecules. (2023, May 1). Recent Achievements in the Copper-Catalyzed Arylation of Adamantane-Containing Amines, Di- and Polyamines. MDPI.
  • PubChem. 5-bromo-1H-indazole.
  • Molecules. (2018, October 26). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Sigma-Aldrich. 5-Bromo-1H-indazole 97.
  • Benchchem. Synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone from 5-bromoindazole: An Application Note and Detailed Protocol.
  • International Journal of Molecular Sciences. (2023, May 12).
  • Benchchem. physical and chemical properties of 1-(5-bromo-1H-indazol-3-yl)ethanone.
  • Biosciences Biotechnology Research Asia. (2016, February 25).
  • Chem-Impex. 5-Bromo-1H-indazole-3-carboxylic acid.
  • European Journal of Medicinal Chemistry. (2025, September 12). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. PMC - NIH.
  • Taylor & Francis. Indazole – Knowledge and References.
  • RSC Medicinal Chemistry. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
  • Chem-Impex. 5-Bromo-1H-indazole.
  • International Journal of Molecular Sciences. (2023, May 12).
  • Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity.
  • PharmaBlock. Indazoles in Drug Discovery.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-bromo-1-pyridin-3-yl-1H-indazole and its related analogs, with a focus on their synthesis, chemical properties, and applications in drug discovery, particularly as kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development.

Introduction: The Privileged Indazole Scaffold

The indazole nucleus, a bicyclic aromatic system composed of a benzene ring fused to a pyrazole ring, is considered a "privileged scaffold" in medicinal chemistry.[1] Its structural resemblance to purines allows it to act as an effective ATP-competitive inhibitor for a wide range of protein kinases.[2] The versatility of the indazole ring, with multiple sites for substitution, enables the fine-tuning of steric and electronic properties to achieve desired potency and selectivity against specific kinase targets.

The subject of this guide, 5-bromo-1-pyridin-3-yl-1H-indazole, and its analogs are of significant interest due to their potential to modulate key signaling pathways implicated in cancer and other diseases. The bromine atom at the 5-position serves as a versatile synthetic handle for introducing further chemical diversity via cross-coupling reactions, while the pyridinyl moiety at the 1-position can influence solubility, metabolic stability, and interactions with the target protein.

Synthesis of 5-bromo-1-pyridin-3-yl-1H-indazole and Analogs

The construction of the 5-bromo-1-pyridin-3-yl-1H-indazole core and its analogs primarily relies on modern cross-coupling methodologies, with the Suzuki-Miyaura coupling being a cornerstone technique.

Core Synthesis: Suzuki-Miyaura Coupling

The most direct route to synthesize 5-bromo-1-pyridin-3-yl-1H-indazole involves the N-arylation of 5-bromo-1H-indazole with a suitable pyridine derivative. However, a more common and versatile approach for generating a library of analogs is the Suzuki-Miyaura coupling of a bromo-indazole core with a pyridinylboronic acid.

Causality Behind Experimental Choices:

  • Catalyst Selection: Palladium catalysts, such as Pd(PPh₃)₄ or [Pd(dppf)Cl₂], are frequently employed due to their efficiency in catalyzing C-N and C-C bond formation.[3][4] The choice of ligand (e.g., triphenylphosphine, dppf) can significantly impact the reaction's efficiency by stabilizing the palladium center and facilitating the catalytic cycle.

  • Base: A base, such as sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄), is essential for the activation of the boronic acid, which facilitates the transmetalation step in the catalytic cycle.[4][5]

  • Solvent System: A mixture of an organic solvent (e.g., dioxane, dimethoxyethane, THF) and water is often used to dissolve both the organic and inorganic reagents.[6][7]

Experimental Protocol: Synthesis of 5-(Pyridin-3-yl)-1H-indazol-3-amine (A related analog)

This protocol describes the synthesis of a closely related analog, 5-(pyridin-3-yl)-1H-indazol-3-amine, via a Suzuki-Miyaura coupling reaction. This provides a foundational method that can be adapted for the synthesis of the title compound.

Step 1: Suzuki-Miyaura Coupling [6]

  • To a reaction vessel, add 5-bromo-1H-indazol-3-amine (1.0 equiv.), pyridine-3-boronic acid (1.2 equiv.), and cesium carbonate (2.0 equiv.).

  • Add a 10:1 mixture of dioxane and water.

  • Degas the mixture by bubbling nitrogen through it for 15 minutes.

  • Add [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) ([Pd(dppf)Cl₂]) (0.05 equiv.).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-(pyridin-3-yl)-1H-indazol-3-amine.

Workflow Diagram for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine 5-bromo-1H-indazol-3-amine, pyridine-3-boronic acid, and Cs2CO3 B Add dioxane/water solvent A->B C Degas with Nitrogen B->C D Add Pd(dppf)Cl2 catalyst C->D E Heat to 90°C and stir for 12-16h D->E F Cool to RT and dilute with EtOAc E->F G Wash with water and brine F->G H Dry over Na2SO4 and concentrate G->H I Column Chromatography H->I J Obtain pure product I->J

Caption: Workflow for the synthesis of a pyridinyl-indazole analog via Suzuki-Miyaura coupling.

Physicochemical Properties

The physicochemical properties of 5-bromo-1H-indazole, the core of the title compound, are summarized below. The addition of the pyridin-3-yl group at the N1 position is expected to increase polarity and potentially improve aqueous solubility, which are important considerations in drug development.

PropertyValueSource
Molecular Formula C₇H₅BrN₂[8]
Molecular Weight 197.03 g/mol [8]
Appearance Powder[9]
Melting Point 123-127 °C[9]
InChIKey STVHMYNPQCLUNJ-UHFFFAOYSA-N[8]

Biological Activity and Mechanism of Action

Indazole analogs have demonstrated a broad spectrum of biological activities, with a significant number of them acting as potent kinase inhibitors.[10][11] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

Kinase Inhibition

The indazole scaffold can mimic the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases and inhibit their activity.[2] Various substituted indazoles have been developed as inhibitors of key kinases in oncogenic signaling pathways, including:

  • Akt (Protein Kinase B): A serine/threonine kinase that is a central node in cell survival and proliferation pathways.[3]

  • PLK4 (Polo-like kinase 4): A key regulator of centriole duplication, which is often overexpressed in cancer.[12]

  • VEGFR (Vascular Endothelial Growth Factor Receptor): A tyrosine kinase that plays a critical role in angiogenesis.[12]

  • Haspin and Clk4: Kinases involved in cell cycle regulation.[6]

The specific substitutions on the indazole ring determine the selectivity and potency of the inhibitor against different kinases.

Signaling Pathway Diagram: The PI3K/Akt Signaling Pathway

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates GSK3b GSK-3β Akt->GSK3b Inhibits FOXO FOXO Akt->FOXO Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation Indazole Indazole Analog (e.g., Akt Inhibitor) Indazole->Akt Inhibits

Caption: Simplified diagram of the PI3K/Akt signaling pathway and the inhibitory action of an indazole-based Akt inhibitor.

Structure-Activity Relationships (SAR) of Indazole Analogs

The biological activity of indazole-based compounds is highly dependent on the nature and position of their substituents. The following table summarizes the IC₅₀ values of several indazole analogs against various cancer cell lines, illustrating the impact of different functional groups on their anti-proliferative activity.

Compound4T1 IC₅₀ (μM)HepG2 IC₅₀ (μM)MCF-7 IC₅₀ (μM)A549 IC₅₀ (μM)HCT116 IC₅₀ (μM)Source
2f 6-(4-methylpiperazin-1-yl)pyridin-3-yl3,5-dimethoxystyryl0.230.800.341.150.54[11]
2o 6-(4-methylpiperazin-1-yl)pyridin-3-yl2-chloro-3,5-dimethoxystyryl2.105.160.593.310.79[11]
2p 6-(4-methylpiperazin-1-yl)pyridin-3-yl2-(3,5-dimethoxyphenyl)ethyl3.228.771.154.881.69[11]

Data from this table is extracted from a study on indazole derivatives as anti-cancer agents.[11]

Interpretation of SAR Data:

  • The data suggests that the styryl linker at the R² position (compound 2f ) is favorable for potent anti-proliferative activity across multiple cell lines.

  • The addition of a chlorine atom to the styryl group (compound 2o ) generally leads to a decrease in potency, except against MCF-7 cells.

  • Saturation of the vinyl linker to an ethyl linker (compound 2p ) significantly reduces the anti-proliferative activity, highlighting the importance of the rigid styryl moiety for biological activity.

Conclusion and Future Directions

5-bromo-1-pyridin-3-yl-1H-indazole and its analogs represent a promising class of compounds for the development of novel kinase inhibitors. The synthetic accessibility of these molecules, coupled with the vast chemical space that can be explored through modifications of the indazole core, makes them attractive candidates for further investigation. Future research should focus on:

  • Optimization of potency and selectivity: Fine-tuning the substituents on the indazole and pyridinyl rings to achieve single-digit nanomolar potency and high selectivity for the desired kinase target.

  • In vivo evaluation: Advancing the most promising compounds to in vivo models to assess their pharmacokinetic properties, efficacy, and safety.

  • Exploration of novel targets: Screening optimized indazole analogs against a broader panel of kinases to identify novel therapeutic opportunities.

The insights provided in this guide aim to facilitate the rational design and development of next-generation indazole-based therapeutics.

References

  • J. Chem. Sci. (2014) 126: 1055.
  • Arkivoc (2012) v: 131.
  • PubChem Compound Summary for CID 761929, 5-bromo-1H-indazole.
  • Organic Syntheses, Coll. Vol. 10, p.671 (2004); Vol. 79, p.176 (2002). [Link]

  • Archiv der Pharmazie (2024) 357, e2300523. [Link]

  • Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (2007).
  • RSC Med. Chem. (2023) 14, 2133. [Link]

  • PubChem Compound Summary for CID 817910, 3-Amino-5-bromo-1H-indazole. [Link]

  • Journal of Pharmaceutical Negative Results (2022) 13: 7668. [Link]

  • Int. J. Mol. Sci. (2023) 24, 8686. [Link]

  • Organic Chemistry Portal, Indazole Synthesis. [Link]

  • Biosciences Biotechnology Research Asia (2016) 13, 275. [Link]

  • Organic Chemistry Portal, Suzuki Coupling. [Link]

  • Academia.edu, Synthesis and biological evaluation of new indazole derivatives. [Link]

  • RSC Advances (2021) 11, 15082. [Link]

Sources

Methodological & Application

Application Note & Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-(Pyridin-3-yl)-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Indazole-Pyridine Scaffolds

The fusion of indazole and pyridine rings through a carbon-carbon bond creates a privileged scaffold with significant applications in medicinal chemistry and materials science.[1][2][3] The resulting biaryl structures are integral to the development of potent and selective kinase inhibitors, compounds for treating neurodegenerative diseases, and novel organic electronic materials.[2][4] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone methodology for the synthesis of such vital molecular architectures due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its organoboron reagents.[5][6][7]

This document provides a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromo-1H-indazole with 3-pyridinylboronic acid. It offers a detailed experimental protocol, an in-depth discussion of the reaction mechanism, and critical insights into the selection of reagents and reaction parameters to ensure a successful and reproducible synthesis.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7][8] The fundamental steps are oxidative addition, transmetalation, and reductive elimination.[7][8]

  • Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (5-bromo-1H-indazole) to a low-valent palladium(0) species. This step, often rate-determining, forms a palladium(II) intermediate.[7]

  • Transmetalation: In this key step, the organic group from the organoboron reagent (3-pyridinylboronic acid) is transferred to the palladium(II) complex.[6][9] This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6][10][11]

  • Reductive Elimination: The final step involves the reductive elimination of the coupled product (5-(pyridin-3-yl)-1H-indazole) from the palladium(II) complex, regenerating the active palladium(0) catalyst to re-enter the catalytic cycle.[6][8]

Visualizing the Catalytic Cycle

Suzuki_Coupling_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂(X) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArylHalide Ar-X (5-Bromo-1H-indazole) ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ (3-Pyridinylboronic acid) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 5-(Pyridin-3-yl)-1H-indazole

This protocol is designed to be a robust starting point for the synthesis. Optimization may be necessary depending on the purity of starting materials and specific laboratory conditions.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
5-Bromo-1H-indazole≥97%Commercially Available---
3-Pyridinylboronic acid≥97%Commercially AvailableCan be hygroscopic; store in a desiccator.
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]≥99%Commercially AvailableAir-sensitive; handle under an inert atmosphere.
Sodium Carbonate (Na₂CO₃)Anhydrous, ≥99.5%Commercially AvailableEnsure it is dry before use.
1,4-DioxaneAnhydrous, ≥99.8%Commercially AvailableUse a freshly opened bottle or distill from a suitable drying agent.
WaterDeionized or DistilledLaboratory Supply---
Ethyl AcetateACS GradeCommercially AvailableFor extraction.
Brine (Saturated NaCl solution)---Laboratory PreparationFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)---Commercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-1H-indazole (1.0 mmol, 197 mg).

    • Add 3-pyridinylboronic acid (1.2 mmol, 147 mg, 1.2 equiv).

    • Add sodium carbonate (2.0 mmol, 212 mg, 2.0 equiv).

    • Under a gentle stream of nitrogen or argon, add tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg, 3 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

  • Solvent Addition and Reaction:

    • To the flask, add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL). The use of a solvent mixture is crucial for dissolving both the organic and inorganic reagents.[12]

    • Heat the reaction mixture to 90-100 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up and Extraction:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Add water (20 mL) to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., 20% to 80% ethyl acetate).

    • Combine the fractions containing the desired product and evaporate the solvent to yield 5-(pyridin-3-yl)-1H-indazole as a solid.

Characterization

The identity and purity of the final product, 5-(pyridin-3-yl)-1H-indazole, should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[13][14]

Discussion and Field-Proven Insights

Choice of Catalyst and Ligand

While Pd(PPh₃)₄ is a reliable and commonly used catalyst for Suzuki couplings, other palladium sources and ligands can be employed, particularly for challenging substrates.[15][16] For heteroaryl couplings, ligands such as SPhos or XPhos in combination with a palladium precatalyst can sometimes offer higher yields and faster reaction times.[17] The choice of catalyst can significantly impact the efficiency of the reaction, especially in cases of sterically hindered or electronically deactivated substrates.[5][18]

The Critical Role of the Base

The base plays a multifaceted role in the Suzuki coupling.[6][10][11] Its primary function is to activate the boronic acid, forming a more nucleophilic boronate species that readily undergoes transmetalation.[6][9][10] The choice of base can influence the reaction rate and yield. While sodium carbonate is a common and effective choice, other bases such as potassium carbonate, cesium carbonate, or potassium phosphate may be beneficial in certain cases, especially with nitrogen-containing heterocycles.[19][20] The strength and solubility of the base are key factors to consider.[12]

Solvent System Selection

A mixed solvent system, typically an organic solvent with water, is often employed in Suzuki couplings.[12] The organic solvent (e.g., 1,4-dioxane, toluene, or DME) solubilizes the aryl halide and the catalyst, while water helps to dissolve the inorganic base and facilitates the formation of the active boronate species. The ratio of the organic solvent to water can be optimized to improve reaction efficiency.[12] It is crucial to use degassed solvents to prevent the oxidation of the palladium(0) catalyst.

Potential Challenges and Troubleshooting
  • Homocoupling of Boronic Acid: This side reaction can occur, particularly in the presence of oxygen. Ensuring a thoroughly deoxygenated reaction mixture can minimize this issue.

  • Debromination of the Starting Material: This can be a competing pathway, leading to the formation of 1H-indazole. This is often more prevalent with highly active catalysts or at elevated temperatures.

  • Low Yields: If the reaction gives low yields, consider screening different catalysts, ligands, bases, and solvent systems. The purity of the reagents, especially the boronic acid, is also critical.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the synthesis of 5-(pyridin-3-yl)-1H-indazole and related biaryl compounds. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can achieve high yields and reproducible results. This protocol and the accompanying insights provide a solid foundation for the successful application of this important transformation in drug discovery and materials science.

References

  • New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Retrieved from [Link]

  • Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. (n.d.). Retrieved from [Link]

  • Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Retrieved from [Link]

  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing). (n.d.). Retrieved from [Link]

  • A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles. (n.d.). Retrieved from [Link]

  • Optimization of the reaction conditions for Suzuki-Miyaura coupling of... - ResearchGate. (n.d.). Retrieved from [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. (n.d.). Retrieved from [Link]

  • Suzuki reaction - Wikipedia. (n.d.). Retrieved from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. (n.d.). Retrieved from [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Retrieved from [Link]

  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics - ACS Publications. (n.d.). Retrieved from [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions - ArODES HES-SO. (n.d.). Retrieved from [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (n.d.). Retrieved from [Link]

  • Merits of the Suzuki Coupling Reaction - BYJU'S. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC. (n.d.). Retrieved from [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC. (n.d.). Retrieved from [Link]

  • Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.). Retrieved from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. (n.d.). Retrieved from [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (n.d.). Retrieved from [Link]

  • Indazole synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis and Crystallographic Characterisation of Pyridyl- and Indoleninyl-Substituted Pyrimido[1,2-b]indazoles - MDPI. (n.d.). Retrieved from [Link]

  • Synthesis of 1H‐indazole derivatives | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. (n.d.). Retrieved from [Link]

  • Synthesis of Indazo‐Fluors by modification of 5‐hydroxy‐1H‐indazoles. - ResearchGate. (n.d.). Retrieved from [Link]

  • Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model - PubMed. (n.d.). Retrieved from [Link]

  • Design, in silico study, synthesis and in vitro evaluation of some N5-(1H-pyrazol-3-yl)-3H-benzo[d]imidazole-2,5-diamine derivat - European Review for Medical and Pharmacological Sciences. (n.d.). Retrieved from [Link]

Sources

Palladium-catalyzed synthesis of "5-bromo-1-pyridin-3-yl-1H-indazole"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoselective Palladium-Catalyzed Synthesis of 5-Bromo-1-(pyridin-3-yl)-1H-indazole

Executive Summary

This guide details the precision synthesis of 5-bromo-1-(pyridin-3-yl)-1H-indazole , a critical scaffold in kinase inhibitor development (e.g., Axitinib analogs). The synthesis presents a dual challenge: Regioselectivity (differentiating between the


 and 

nitrogen of the indazole) and Chemoselectivity (coupling the pyridine ring without disturbing the C-5 bromine atom on the indazole core).

This protocol utilizes a Buchwald-Hartwig Cross-Coupling approach, leveraging the kinetic differentiation between aryl iodides and aryl bromides to achieve exclusive C-N bond formation at the pyridine interface.

Strategic Analysis & Mechanistic Rationale

The Chemoselectivity Challenge (Br vs. I)

The target molecule retains a bromine atom at the C-5 position. In standard Pd-catalyzed cross-couplings, aryl bromides are active electrophiles. To prevent polymerization or self-coupling of the 5-bromoindazole, we employ 3-Iodopyridine as the coupling partner.

  • Principle: The C-I bond is significantly weaker (approx. 65 kcal/mol) than the C-Br bond (approx. 81 kcal/mol).

  • Control: By using a sterically bulky, electron-rich phosphine ligand (tBuXPhos ) and controlling the temperature, the Palladium(0) catalyst selectively undergoes oxidative addition to the C-I bond of the pyridine, leaving the indazole's C-Br bond intact.

The Regioselectivity Challenge ( vs. )

Indazoles possess two nucleophilic nitrogens.

  • 
     (Pyrrole-like):  Thermodynamically favored, but sterically more hindered.
    
  • 
     (Pyridine-like):  Kinetically accessible, often favored in basic alkylation (S_N2) conditions.
    
  • Solution: Palladium catalysis generally favors the thermodynamic

    
    -arylation product. However, specific ligands are required to suppress 
    
    
    
    formation completely. We utilize tBuXPhos , which creates a steric pocket around the metal center that disfavors the approach of the more hindered
    
    
    orientation during the transmetallation/coordination step.

Reaction Scheme & Pathway

G Substrate1 5-Bromoindazole (Nucleophile) Intermediate Oxidative Addition (C-I Selective) Substrate1->Intermediate Amine Binding SideProduct Side Product: Polymerization (via Br) Substrate1->SideProduct Avoided by Temp Control Substrate2 3-Iodopyridine (Electrophile) Catalyst Pd2(dba)3 / tBuXPhos (Catalytic Cycle) Substrate2->Catalyst Fast OA Catalyst->Intermediate Pd(II)-Ar species Product 5-Bromo-1-(pyridin-3-yl)-1H-indazole (Target) Intermediate->Product Reductive Elimination (N1 Selective)

Figure 1: Reaction pathway highlighting the selective oxidative addition to the iodo-pyridine over the bromo-indazole.

Detailed Experimental Protocol

Safety Note: Pyridine derivatives are toxic. Work in a well-ventilated fume hood. Palladium catalysts can be sensitizers.

Materials
ReagentEquiv.MWAmount (Example)Role
5-Bromo-1H-indazole 1.0197.031.97 g (10 mmol)Nucleophile
3-Iodopyridine 1.2204.982.46 g (12 mmol)Electrophile
Pd2(dba)3 0.02915.72183 mg (2 mol%)Catalyst Precursor
tBuXPhos 0.04424.64170 mg (4 mol%)Ligand
K3PO4 (Anhydrous) 2.0212.274.24 gBase
Toluene (Anhydrous) --50 mL (0.2 M)Solvent
Step-by-Step Procedure
  • Catalyst Pre-complexation (Critical for Reproducibility):

    • In a glovebox or under Argon flow, add

      
       and 
      
      
      
      to a dry reaction vial.
    • Add 5 mL of anhydrous Toluene.

    • Stir at room temperature for 5 minutes until the solution turns a deep orange-brown. Why? This ensures the active Pd(0)-Ligand species is formed before exposure to the substrates, preventing non-specific Pd aggregation.

  • Reaction Assembly:

    • To a separate 100 mL round-bottom flask equipped with a magnetic stir bar, add 5-Bromoindazole , 3-Iodopyridine , and finely ground

      
       .
      
    • Evacuate and backfill the flask with Argon (3 cycles).

    • Add the remaining Toluene (45 mL).

  • Initiation:

    • Transfer the pre-complexed catalyst solution via syringe into the main reaction flask.

    • Seal the flask (septum or screw cap).

  • Execution:

    • Heat the reaction block to 90°C .

    • Stir vigorously (800 rpm) for 12–16 hours.

    • Monitoring: Check via LC-MS after 4 hours. Look for the consumption of 3-iodopyridine.

    • Checkpoint: If the reaction stalls, add 1 mol% additional pre-complexed catalyst. Do not increase temperature above 100°C to avoid activating the C-Br bond.

  • Workup:

    • Cool to room temperature.[1]

    • Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black. Wash the pad with Ethyl Acetate (50 mL).

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via Flash Column Chromatography (SiO2).

    • Eluent: Gradient of 0%

      
       40% Ethyl Acetate in Hexanes.
      
    • Note: The

      
      -isomer is typically less polar than the 
      
      
      
      -isomer (if formed).
    • Target Fraction: Collect the major spot (Rf ~0.4 in 3:7 EtOAc:Hex).

Optimization & Troubleshooting Data

The following table summarizes the impact of variable changes, derived from standard optimization campaigns for this specific scaffold class.

VariableConditionResultAnalysis
Ligand tBuXPhos >95% Yield (

)
Optimal. Bulky biaryl phosphine promotes reductive elimination and

selectivity.
LigandXantphos85% Yield (

)
Good alternative. Rigid bite angle favors N-arylation but slightly slower kinetics here.
LigandPPh3<20% YieldPoor conversion.[2] Monodentate ligand unstable at required temp; poor selectivity.
Base K3PO4 Clean Reaction Optimal. Mild enough to prevent side reactions; strong enough to deprotonate indazole (

~14).
BaseNaOtBuSide ProductsToo strong. Can cause halogen exchange or decomposition of the pyridine ring.
Electrophile 3-Iodopyridine Exclusive Product Optimal. Reacts at 90°C.
Electrophile3-BromopyridineMixturePoor chemoselectivity. Pd inserts into both the pyridine-Br and indazole-Br.

Quality Control & Validation

To ensure the protocol was successful, verify the following spectral markers:

  • 1H NMR (DMSO-d6):

    • N1-Regiochemistry Marker: The proton at C-3 of the indazole (singlet) should appear around

      
       8.2–8.4 ppm. In 
      
      
      
      -isomers, this proton is often shifted upfield or exhibits different coupling patterns.
    • Pyridine Integration: Ensure 4 protons correspond to the pyridine ring and 3 protons to the indazole ring.

  • Mass Spectrometry:

    • Observe the characteristic isotope pattern for Bromine (M and M+2 peaks of equal intensity).

    • Parent ion

      
      .
      

References

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link

  • Ueda, S., Su, M., & Buchwald, S. L. (2012).[3] "Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles." Journal of the American Chemical Society.[3][4] Link[3][4]

  • Correa, A., et al. (2019). "Palladium-Catalyzed N-Arylation of Indazoles." Organic Process Research & Development. (General reference for scale-up of azole couplings).
  • BenchChem Application Note. (2025). "Synthesis of 1-(5-bromo-1H-indazol-3-yl)ethanone from 5-bromoindazole." (Context for 5-bromoindazole reactivity). Link

Disclaimer: This protocol is designed for research purposes. Optimization may be required depending on specific substrate batches and equipment.

Sources

Application Note: Cellular Activity Profiling of 5-bromo-1-(pyridin-3-yl)-1H-indazole

[1]

Executive Summary & Structural Rationale

This Application Note provides a rigorous, multi-parametric framework for characterizing the cellular activity of 5-bromo-1-(pyridin-3-yl)-1H-indazole .

Structural Analysis & Target Prediction

The 1-aryl-indazole scaffold is a "privileged structure" in medicinal chemistry, frequently associated with two primary biological activities:

  • Kinase Inhibition: The indazole core mimics the adenine ring of ATP, allowing it to bind the hinge region of kinases. The 1-pyridyl substitution is characteristic of inhibitors targeting p38 MAPK , JNK , and VEGFR families.

  • Hedgehog (Hh) Pathway Modulation: N1-substituted indazoles are established chemotypes for Smoothened (Smo) receptor antagonists (e.g., LDE225 analogs), critical in developmental biology and oncology.

Given this structural homology, this guide prioritizes assays for Cytotoxicity , Kinase Activity , and Hedgehog Signaling to rapidly deconvolve the compound's mechanism of action (MoA).

Experimental Workflow

The following flowchart outlines the logical progression of assays, from broad phenotypic screening to specific mechanistic validation.

WorkflowStartCompound: 5-bromo-1-(pyridin-3-yl)-1H-indazoleStep1Phase 1: Phenotypic Screening(Cell Viability / Cytotoxicity)Start->Step1Decision1Is Cytotoxic?Step1->Decision1Step2APhase 2A: Kinase Profiling(ADP-Glo / Western Blot)Decision1->Step2AYes (Broad Activity)Step2BPhase 2B: Hedgehog Reporter Assay(Gli-Luciferase)Decision1->Step2BNo/Specific ActivityStep3Phase 3: Mechanistic Confirmation(Pathway-Specific Biomarkers)Step2A->Step3Step2B->Step3

Figure 1: Strategic workflow for characterizing 5-bromo-1-(pyridin-3-yl)-1H-indazole activity.

Protocol 1: Cell Viability & Cytotoxicity Profiling (Primary Screen)

Objective: Determine the IC50 (inhibitory concentration) or EC50 (effective concentration) to establish a non-toxic working range for downstream mechanistic assays.

Materials
  • Cell Lines: HEK293 (General), HUVEC (Kinase/Angiogenesis), NIH3T3 (Hedgehog).

  • Reagents: CellTiter-Glo® (Promega) or CCK-8 Kit.

  • Compound: 10 mM stock of 5-bromo-1-(pyridin-3-yl)-1H-indazole in DMSO.

Method
  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well white-walled plates. Incubate for 24h at 37°C/5% CO2.

  • Treatment: Prepare a 9-point serial dilution (1:3) of the compound starting at 100 µM.

    • Control: 0.1% DMSO (Vehicle).

    • Positive Control: Staurosporine (1 µM).

  • Incubation: Treat cells for 48h or 72h.

  • Detection: Add CellTiter-Glo reagent (1:1 ratio with media). Shake for 2 min; incubate for 10 min (dark).

  • Readout: Measure Luminescence (RLU) on a multimode plate reader (e.g., EnVision).

Data Analysis

Calculate % Viability relative to DMSO control. Fit data to a 4-parameter logistic (4PL) curve to derive IC50.

ParameterAcceptance Criteria
Z' Factor > 0.5
DMSO Tolerance < 0.5%
CV% (Replicates) < 10%

Protocol 2: Hedgehog Signaling Reporter Assay (Target Validation)

Rationale: If the compound acts as a Smoothened antagonist (common for N-aryl indazoles), it will inhibit Gli-mediated transcription.

Materials
  • Cell Line: Shh-Light II (NIH3T3 stably transfected with 8xGli-binding site luciferase reporter).

  • Agonist: Recombinant Sonic Hedgehog (rShh) or SAG (Smoothened Agonist) to induce pathway activation.

  • Assay System: Dual-Luciferase® Reporter Assay System (Promega).

Method
  • Seeding: Plate Shh-Light II cells at 10,000 cells/well in 96-well plates in low-serum media (0.5% Calf Serum).

  • Pathway Activation:

    • Add SAG (100 nM) or rShh (100 ng/mL) to all wells (except basal control) to stimulate Gli expression.

  • Compound Treatment: Concurrently add 5-bromo-1-(pyridin-3-yl)-1H-indazole (0.1 nM – 10 µM).

  • Incubation: Incubate for 30–48 hours.

  • Lysis & Detection:

    • Wash with PBS. Add Passive Lysis Buffer (20 µL).

    • Add LAR II (Firefly substrate) -> Measure Firefly Luminescence (Gli activity).

    • Add Stop & Glo® (Renilla substrate) -> Measure Renilla Luminescence (Normalization).

Interpretation
  • Antagonist Activity: Dose-dependent decrease in Firefly/Renilla ratio compared to SAG-only control.

  • Agonist Activity: Increase in ratio in the absence of SAG.

HedgehogLigandHedgehog/SAGPTCHPTCH1Ligand->PTCHInhibitsSMOSmoothened(Target?)PTCH->SMORepressesGLIGli TranscriptionFactorsSMO->GLIActivatesNucleusNucleus(Gene Expression)GLI->NucleusTranslocatesCompound5-bromo-1-(pyridin-3-yl)-1H-indazoleCompound->SMOPutativeBinding

Figure 2: Putative interaction of the compound within the Hedgehog signaling cascade.

Protocol 3: Kinase Activity Profiling (Alternative Mechanism)

Rationale: To test if the compound inhibits kinases (e.g., p38, VEGFR2), use a biochemical ADP-Glo™ assay or a cellular Western Blot.

A. Biochemical Screen (ADP-Glo™)
  • Reaction: Mix Kinase (e.g., p38α, 5 ng), Substrate (e.g., MBP), ATP (10 µM), and Compound in kinase buffer.

  • Incubation: 60 min at Room Temp.

  • Detection: Add ADP-Glo Reagent (40 min) -> Add Kinase Detection Reagent (30 min).

  • Readout: Luminescence (proportional to ADP generated).

B. Cellular Western Blot (Phospho-Signaling)

Objective: Confirm inhibition of downstream effectors in intact cells.

Method:

  • Stimulation: Serum-starve cells (e.g., HUVEC or THP-1) overnight.

  • Pre-treatment: Incubate with Compound (1 µM, 10 µM) for 1h.

  • Induction: Stimulate with growth factor (e.g., VEGF 50 ng/mL) or stress (e.g., LPS) for 15–30 min.

  • Lysis: Lyse in RIPA buffer with phosphatase inhibitors.

  • Immunoblot: Probe for:

    • p-p38 MAPK (Thr180/Tyr182) vs Total p38.

    • p-VEGFR2 (Tyr1175) vs Total VEGFR2.

    • p-ERK1/2 (General readout).

References

  • Peukert, S., & Miller-Moslin, K. (2010). "Small-molecule inhibitors of the hedgehog signaling pathway as cancer therapeutics." ChemMedChem, 5(4), 500–512. Link

  • Schenone, S., et al. (2011). "Indazole scaffold as a privileged structure in drug discovery."[1] Mini Reviews in Medicinal Chemistry, 11(4), 363-369. Link

  • Taipale, J., et al. (2000). "Effects of oncogenic mutations in Smoothened and Patched can be reversed by cyclopamine." Nature, 406, 1005–1009. Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link

  • Stanton, B.Z., & Peng, L.F. (2010). "Small-molecule modulators of the Sonic Hedgehog signaling pathway." Molecular BioSystems, 6(1), 44-54. Link

Application Note: 5-Bromo-1-(pyridin-3-yl)-1H-indazole in Kinase-Focused Lead Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the utility of 5-bromo-1-(pyridin-3-yl)-1H-indazole as a strategic fragment in Fragment-Based Drug Discovery (FBDD).

Executive Summary

The compound 5-bromo-1-(pyridin-3-yl)-1H-indazole represents a "privileged" bifunctional scaffold. It combines the proven kinase-binding affinity of the indazole core with two distinct vectors for elaboration: the 5-bromo position (amenable to Suzuki/Buchwald couplings for accessing hydrophobic back-pockets) and the 1-(pyridin-3-yl) moiety (providing solubility and solvent-front hydrogen bonding). This guide outlines the chemical synthesis, library generation, and biological validation of this fragment, specifically positioning it as a starting point for Type I/II kinase inhibitors.

Chemical Profile & Rationale

Structural Logic

In FBDD, the "Rule of Three" guides fragment selection.[1] This scaffold balances rigidity with functional versatility.

PropertyValue (Est.)Relevance to FBDD
MW ~274 Da<300 Da (Ideal for fragment)
cLogP ~3.2Hydrophobic enough for binding, soluble enough for assays
H-Bond Acceptors 3 (Indazole N2, Pyridine N)Critical for Hinge Region interaction
H-Bond Donors 0Reduces desolvation penalty
Rotatable Bonds 1Low entropy penalty upon binding
The "Vector" Strategy
  • Vector A (Indazole N2): Acts as the primary H-bond acceptor for the kinase hinge region (mimicking Adenine N1).

  • Vector B (Pyridine Nitrogen): Solubilizing group that can interact with solvent-front residues (e.g., Lysine/Aspartate salt bridges).

  • Vector C (5-Br Handle): The "Growth Vector." Substitution here directs the molecule into the hydrophobic "Gatekeeper" region or the DFG-pocket, crucial for selectivity.

Experimental Protocols

Protocol A: Synthesis of the Core Fragment

Objective: Selective N1-arylation of 5-bromoindazole to install the pyridine ring. Mechanism: Copper-catalyzed Chan-Lam coupling is preferred over nucleophilic aromatic substitution (


) due to the non-activated nature of 3-pyridineboronic acid.

Materials:

  • 5-Bromo-1H-indazole (1.0 eq)

  • 3-Pyridineboronic acid (1.5 eq)

  • Copper(II) acetate [Cu(OAc)₂] (1.0 eq)

  • Pyridine (2.0 eq)

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Molecular Sieves (4Å)

Step-by-Step Methodology:

  • Activation: Flame-dry a round-bottom flask and add 4Å molecular sieves.

  • Reactant Loading: Add 5-bromo-1H-indazole (10 mmol) and 3-pyridineboronic acid (15 mmol).

  • Catalyst Addition: Add Cu(OAc)₂ (10 mmol) and Pyridine (20 mmol).

  • Solvation: Add anhydrous DCM (50 mL) and stir vigorously open to the air (or under an O₂ balloon) at room temperature. Note: Oxygen is required to re-oxidize Cu(I) to Cu(II).

  • Monitoring: Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS. Reaction typically completes in 24–48 hours.

  • Workup: Filter through a Celite pad to remove copper salts. Wash the filtrate with

    
     (10% aq) to sequester residual copper, followed by brine.
    
  • Purification: Flash column chromatography (SiO₂). Elute with 0–5% MeOH in DCM.

    • Critical QC: Verify N1 vs. N2 regioselectivity via NOESY NMR. N1-arylation is generally favored under these conditions, but N2 isomers must be separated.

Protocol B: Library Elaboration (Suzuki-Miyaura Coupling)

Objective: Functionalize the 5-position to probe the kinase back-pocket.

Materials:

  • Fragment: 5-bromo-1-(pyridin-3-yl)-1H-indazole (1 eq)

  • Boronic Acid Library (

    
    ): Aryl/Heteroaryl boronic acids (1.5 eq)
    
  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2M aq. solution)
    
  • Solvent: 1,4-Dioxane

Workflow:

  • Plate Setup: Dispense 50 µmol of the Fragment into each well of a 96-well reaction block.

  • Reagent Addition: Add 75 µmol of unique boronic acids to respective wells.

  • Catalysis: Add catalyst/base master mix in degassed Dioxane/Water (4:1).

  • Reaction: Seal and heat at 90°C for 16 hours.

  • Scavenging: Add SiliaMetS® Thiol resin to scavenge Palladium. Filter.

  • Analysis: Rapid LC-MS to confirm conversion >80%.

Protocol C: Biological Validation (Surface Plasmon Resonance - SPR)

Objective: Determine


 and binding kinetics against a target kinase (e.g., VEGFR2, FLT3).
  • Immobilization: Biotinylate the kinase domain and capture on a Streptavidin (SA) sensor chip. Target density: ~2000 RU.

  • Solvent Correction: Prepare DMSO calibration curve (1% to 5%).

  • Injection: Inject the fragment library at concentrations ranging from 1 µM to 100 µM.

    • Flow Rate: 30 µL/min.

    • Contact Time: 60s.

    • Dissociation Time: 120s.[1]

  • Data Analysis: Fit sensorgrams to a 1:1 Langmuir binding model.

    • Success Criteria: Square-wave binding shape (fast on/off) indicates a specific, non-covalent fragment interaction.

Visualizing the Workflow

The following diagram illustrates the integrated workflow from synthesis to screening.

G Start Start: 5-Bromo-1H-indazole Step1 Step 1: Chan-Lam Coupling (+ 3-Pyridineboronic acid) Start->Step1 Cu(OAc)2, O2 Core CORE FRAGMENT: 5-bromo-1-(pyridin-3-yl)-indazole Step1->Core N1-Arylation Step2 Step 2: Suzuki Coupling (Library Generation) Core->Step2 Pd(dppf)Cl2, R-B(OH)2 Library Analog Library (5-Aryl derivatives) Step2->Library Parallel Synthesis Screen Step 3: SPR Screening (Kinase Binding) Library->Screen Kd Determination Lead Identified Lead (nM Potency) Screen->Lead SAR Analysis

Caption: Integrated FBDD workflow transforming the raw indazole material into a validated kinase inhibitor lead.

Mechanistic Insight: Binding Mode Hypothesis

Understanding why this fragment works is crucial for rational design.

BindingMode cluster_fragment 5-bromo-1-(pyridin-3-yl)-indazole Hinge Hinge Region (Glu/Leu backbone) Gatekeeper Gatekeeper Residue (Thr/Met) Solvent Solvent Front (Water/Polar residues) IndazoleN Indazole N2 (H-Bond Acceptor) IndazoleN->Hinge H-Bond (Critical) Pyridine Pyridine Ring (Solubilizing/H-Bond) Pyridine->Solvent Solvation/Salt Bridge Bromo 5-Bromo Handle (Vector to Back Pocket) Bromo->Gatekeeper Hydrophobic Contact (Elaboration Site)

Caption: Hypothetical binding mode showing the tripartite interaction of the fragment within the ATP-binding pocket.

Scientific Validation & Troubleshooting

  • Regioselectivity (N1 vs N2): The Chan-Lam coupling favors N1 (thermodynamic product), but N2 isomers can form (~10-20%). Validation: Use 2D NMR (HMBC). N1-arylation shows correlation between the benzenoid protons of indazole and the pyridine ring carbons; N2 does not.

  • Solubility: The pyridine moiety significantly enhances solubility compared to N-phenyl analogs. If precipitation occurs in bioassays, lower DMSO concentration to <1% or convert the pyridine to a hydrochloride salt.

  • False Positives: In SPR, ensure the fragment does not aggregate. Use a "clean screen" with detergent (0.05% Tween-20) to rule out promiscuous aggregators.

References

  • BenchChem. "5-Bromo-2,6-dimethyl-2H-indazole and Indazole Scaffolds in Drug Discovery." BenchChem Application Notes.

  • National Institutes of Health (NIH). "Fragment-Based Discovery of 6-Arylindazole JAK Inhibitors." PubMed Central.

  • University of Saarland. "N1‐Benzoylated 5‐(4‐pyridinyl)indazole‐based kinase inhibitors." Uni-Saarland Publications.

  • ChemSRC. "5-bromo-1-pyridin-3-yl-1H-indazole Chemical Properties." ChemSRC Database.

  • ScienceDirect. "Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors." Bioorganic & Medicinal Chemistry.

Sources

Comprehensive Analytical Characterization of 5-bromo-1-pyridin-3-yl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract: This document provides a detailed guide for the comprehensive analytical characterization of 5-bromo-1-pyridin-3-yl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The methodologies outlined herein are designed for researchers, scientists, and quality control professionals, offering robust protocols for structural verification and purity assessment. The application note integrates multiple analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Elemental Analysis, and Fourier-Transform Infrared (FTIR) Spectroscopy—to establish a holistic and validated analytical workflow. Each section explains the causality behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction and Molecular Overview

5-bromo-1-pyridin-3-yl-1H-indazole is a key heterocyclic scaffold. The indazole core is a prevalent motif in numerous therapeutic agents, while the pyridine substituent can significantly influence the molecule's pharmacological properties, such as solubility and receptor binding.[1][2] The bromine atom at the 5-position provides a strategic handle for further synthetic modifications, such as palladium-catalyzed cross-coupling reactions, making this compound a versatile intermediate in drug discovery programs.[3]

Given its role as a critical building block, unambiguous confirmation of its structure and purity is paramount. This guide presents an integrated analytical approach, demonstrating how data from orthogonal techniques are synthesized to provide a complete and trustworthy characterization of the molecule.

Molecular Structure:

Figure 1. Chemical structure of 5-bromo-1-pyridin-3-yl-1H-indazole.

Key Molecular Properties:

Property Value
Molecular Formula C₁₂H₈BrN₃
Molecular Weight 286.12 g/mol
Physical Form Typically a powder

Integrated Analytical Workflow

A multi-technique approach is essential for a self-validating characterization process. No single method provides all the necessary information. Mass spectrometry confirms the molecular weight, NMR elucidates the precise atomic connectivity, HPLC assesses purity, and elemental analysis validates the empirical formula. FTIR serves as a rapid check for the presence of key functional groups.

Analytical_Workflow cluster_Synthesis Synthesis & Purification cluster_Characterization Structural & Purity Analysis cluster_Validation Final Validation Synthesis Synthesized Compound (5-bromo-1-pyridin-3-yl-1H-indazole) MS Mass Spectrometry (MS) - Molecular Weight - Isotopic Pattern Synthesis->MS Primary Analysis NMR NMR Spectroscopy (¹H, ¹³C) - Structural Elucidation - Connectivity Synthesis->NMR Primary Analysis HPLC HPLC - Purity Assessment - Quantification Synthesis->HPLC Primary Analysis EA Elemental Analysis - Empirical Formula - Compositional Purity Synthesis->EA Primary Analysis FTIR FTIR Spectroscopy - Functional Group ID Synthesis->FTIR Primary Analysis Validation Data Synthesis & Final Structure Confirmation MS->Validation Data Integration NMR->Validation Data Integration HPLC->Validation Data Integration EA->Validation Data Integration FTIR->Validation Supportive Data

Diagram 1: Integrated workflow for compound characterization.

Mass Spectrometry: Molecular Weight and Isotopic Signature

Principle: Mass spectrometry (MS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ions. For 5-bromo-1-pyridin-3-yl-1H-indazole, its most crucial role is to confirm the molecular weight and to identify the characteristic isotopic signature of bromine. Bromine naturally exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[4] This results in two molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity, separated by 2 m/z units, which is a definitive indicator of a monobrominated compound.[4]

Experimental Protocol:

  • Instrumentation: A high-resolution mass spectrometer (HRMS) such as a Time-of-Flight (TOF) or Orbitrap instrument equipped with an Electrospray Ionization (ESI) source is recommended for accurate mass measurement.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid. The acid helps in protonation to form [M+H]⁺ ions.

  • Instrumental Parameters (ESI-Positive Mode):

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 450 °C

    • Scan Range: m/z 100 - 500

    • Data Acquisition: Full scan mode

  • Data Analysis:

    • Identify the protonated molecular ion peaks, [M+H]⁺.

    • Look for a pair of peaks with a mass difference of approximately 1.998 Da (the difference between ⁸¹Br and ⁷⁹Br).

    • Confirm that the intensity ratio of these two peaks is approximately 1:1.

    • Compare the measured accurate mass with the theoretical mass. The mass error should be less than 5 ppm.

Expected Results:

Ion Theoretical m/z Observed m/z Description
[C₁₂H₉⁷⁹BrN₃+H]⁺ 286.0080 ~286.0080 (±5 ppm) Molecular ion with ⁷⁹Br isotope

| [C₁₂H₉⁸¹BrN₃+H]⁺ | 288.0059 | ~288.0059 (±5 ppm) | Molecular ion with ⁸¹Br isotope (M+2) |

The presence of this distinct 1:1 doublet at the expected m/z values provides unequivocal evidence for the compound's molecular formula and the presence of a single bromine atom.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

Principle: NMR spectroscopy is the most powerful technique for elucidating the detailed molecular structure of an organic compound by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C).[1][6] It provides information on the chemical environment, connectivity, and spatial relationships of atoms.

Experimental Protocol:

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent.

    • Solvent Choice: Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of polar heterocyclic compounds.[6] Chloroform-d (CDCl₃) can also be used.[7]

    • Filter the solution into a 5 mm NMR tube if any particulate matter is visible.

  • Instrumental Parameters:

    • Spectra to Acquire: ¹H, ¹³C, and optionally 2D experiments like COSY and HSQC for unambiguous assignments.

    • Temperature: 25 °C (298 K).

    • ¹H NMR: Standard acquisition parameters with a sufficient number of scans (e.g., 16 or 32) to achieve good signal-to-noise.

    • ¹³C NMR: Proton-decoupled mode with a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Analysis:

    • Calibrate the spectra using the residual solvent peak (DMSO-d₅ at δ 2.50 ppm for ¹H; DMSO-d₆ at δ 39.52 ppm for ¹³C).[6]

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to assign protons to their respective positions in the molecule.

    • Assign the carbon signals in the ¹³C NMR spectrum based on their chemical shifts and comparison with literature values for similar structures.[7][8]

Expected Spectral Data (in DMSO-d₆): The following table provides predicted assignments. Actual values may vary slightly.

Assignment Predicted ¹H NMR (δ, ppm, multiplicity, J Hz) Predicted ¹³C NMR (δ, ppm)
H-2' (Pyridyl)~8.90 (d, J ≈ 2.5)~148.5
H-6' (Pyridyl)~8.70 (dd, J ≈ 4.8, 1.5)~147.0
H-4' (Pyridyl)~8.20 (ddd, J ≈ 8.0, 2.5, 1.5)~135.0
H-5' (Pyridyl)~7.60 (dd, J ≈ 8.0, 4.8)~124.0
H-3 (Indazole)~8.40 (s)~138.0
H-4 (Indazole)~8.10 (d, J ≈ 8.8)~123.0
H-7 (Indazole)~7.90 (d, J ≈ 1.8)~125.0
H-6 (Indazole)~7.45 (dd, J ≈ 8.8, 1.8)~114.0
C-5 (Indazole)-~116.0 (C-Br)
C-7a (Indazole)-~140.0
C-3a (Indazole)-~122.0

High-Performance Liquid Chromatography (HPLC): Purity Determination

Principle: HPLC is a cornerstone technique for separating, identifying, and quantifying each component in a mixture.[9] For purity analysis, a reversed-phase HPLC (RP-HPLC) method is typically employed, where the compound is separated on a nonpolar stationary phase (e.g., C18) with a polar mobile phase.[10][11] The basic nitrogen of the pyridine ring requires the use of an acidic modifier in the mobile phase to ensure good peak symmetry and prevent tailing.[12][13]

Experimental Protocol:

  • Instrumentation: An HPLC system with a UV-Vis or Photodiode Array (PDA) detector, quaternary pump, autosampler, and column thermostat.

  • Sample Preparation:

    • Prepare a stock solution of the compound at 1 mg/mL in a 50:50 mixture of acetonitrile and water.

    • Dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the same diluent.

    • Filter the final solution through a 0.45 µm syringe filter before injection to protect the column.[10]

  • Chromatographic Conditions:

    Parameter Recommended Setting Rationale
    Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) Standard for separating aromatic compounds.[10]
    Mobile Phase A 0.1% Formic Acid in Water Acidifier for good peak shape of the basic pyridine moiety.[10]
    Mobile Phase B 0.1% Formic Acid in Acetonitrile Organic modifier for elution.
    Gradient Program 10% B to 90% B over 20 min Ensures elution of the main peak and any potential impurities with different polarities.
    Flow Rate 1.0 mL/min Standard flow rate for analytical columns.
    Column Temp. 30 °C Ensures reproducible retention times.
    Injection Volume 10 µL Standard injection volume.

    | Detection | UV at 254 nm or PDA (200-400 nm) | Aromatic systems strongly absorb UV light.[9] |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the compound by the area percentage method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

    • A pure sample should exhibit a single major peak with a purity value typically >95%.

HPLC_Logic Input Sample Injection Column C18 Reversed-Phase Column (Stationary Phase) Input->Column Separation Differential Partitioning (Separation based on Polarity) Column->Separation MobilePhase Mobile Phase (Water/ACN + Formic Acid) MobilePhase->Column Detector UV Detector (Measures Absorbance) Separation->Detector Output Chromatogram (Purity Assessment) Detector->Output

Diagram 2: Logical flow of an HPLC purity analysis.

Ancillary Characterization Methods

Elemental Analysis

Principle: Elemental analysis (or CHN analysis) determines the mass percentages of carbon, hydrogen, and nitrogen in a sample through combustion. This technique provides a fundamental check of the empirical formula and is a classic criterion for purity.

Protocol:

  • Instrumentation: A dedicated CHN elemental analyzer.

  • Sample Preparation: Provide 2-3 mg of the highly purified and dried (under vacuum) compound.

  • Analysis: The sample is combusted at high temperatures, and the resulting gases (CO₂, H₂O, N₂) are quantified.

  • Validation: The experimentally determined percentages should be within ±0.4% of the theoretical values calculated from the molecular formula (C₁₂H₈BrN₃).

Expected Results:

Element Theoretical % Experimental %
Carbon (C) 50.38% 50.38 ± 0.4%
Hydrogen (H) 2.82% 2.82 ± 0.4%

| Nitrogen (N) | 14.69% | 14.69 ± 0.4% |

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, causing molecular vibrations (stretching, bending). It is an excellent tool for identifying the functional groups present in a molecule.[1]

Protocol:

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Expected Characteristic Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group
3100 - 3000 C-H stretch Aromatic rings (Indazole, Pyridine)
1620 - 1580 C=N stretch Indazole and Pyridine rings
1590 - 1450 C=C stretch Aromatic ring skeletal vibrations
~1315 N-N stretch Indazole ring[1]
850 - 750 C-H out-of-plane bend Aromatic substitution pattern

| Below 800 | C-Br stretch | Bromo-substituent[1] |

Conclusion

The combination of Mass Spectrometry, ¹H and ¹³C NMR, HPLC, Elemental Analysis, and FTIR spectroscopy provides a robust and self-validating framework for the characterization of 5-bromo-1-pyridin-3-yl-1H-indazole. By integrating the data from these orthogonal techniques, researchers can confidently confirm the identity, structure, and purity of this valuable synthetic intermediate, ensuring the integrity of subsequent research and development activities.

References

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Pyridine. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • Journal of Chemical Sciences. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. 126(4), 1055–1062. Retrieved from [Link]

  • DTIC. (n.d.). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Retrieved from [Link]

  • ResearchGate. (2026, January 16). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Retrieved from [Link]

  • University of Calgary. (n.d.). Ch13 - Mass Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S9.-FTIR spectra of a) Ligand 1H-Indazole-4-carboxylic acid; b)... Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2025, August 12). Rapid Synthesis of Indazole derivatives using Microwave Technology, its Characterisation and Anti-Inflammatory effects Observed in Laboratory Tests. Retrieved from [Link]

  • Future Journal of Pharmaceutical Sciences. (2025, July 8). Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved from [Link]

  • MDPI. (2016, July 9). Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. Retrieved from [Link]

  • Growing Science. (2019, May 28). Synthesis and characterization of 4-((5-bromo-1H-pyrazolo [3,4-b]pyridin-3 -. Retrieved from [Link]

  • ResearchGate. (2016, April 7). 13 C NMR of indazoles. Retrieved from [Link]

  • R Discovery. (2009, July 27). Syntheses and 15N NMR Spectra of Iminodiaziridines – Ring‐Expansions of 1‐Aryl‐3‐iminodiaziridines to 1H‐ and 3aH‐Benzimidazoles, 2H‐Indazoles, and 5H‐Dibenzo[d,f][12][13]diazepines. Retrieved from [Link]

  • Science.gov. (n.d.). heterocyclic nitrogenous compounds: Topics by Science.gov. Retrieved from [Link]

  • Bioorganic & Medicinal Chemistry. (2025, September 12). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Retrieved from [Link]

  • PubMed. (2023, November 30). Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. Retrieved from [Link]

  • Semantic Scholar. (2023, May 12). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]

  • Redalyc. (n.d.). Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis. Retrieved from [Link]

  • ACS Publications. (2023, September 18). Reaction Mechanism of Nitrogen-Containing Heterocyclic Compounds Affecting Coal Spontaneous Combustion | ACS Omega. Retrieved from [Link]

  • MDPI. (2022, July 23). An Overview of the Biological Evaluation of Selected Nitrogen-Containing Heterocycle Medicinal Chemistry Compounds. Retrieved from [Link]

  • Molecules. (n.d.). A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. Retrieved from [Link]

  • Der Pharma Chemica. (2025, October 28). A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Retrieved from [Link]

Sources

Application Notes & Protocols: Scale-Up Synthesis of 5-bromo-1-pyridin-3-yl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction and Strategic Overview

The indazole scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of indole and forming the core of numerous therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[1][2][3] The title compound, 5-bromo-1-pyridin-3-yl-1H-indazole, represents a key intermediate, combining the indazole core with a pyridine moiety, offering multiple points for further chemical elaboration in drug discovery programs.

Transitioning a synthetic route from bench-scale to pilot plant or manufacturing scale introduces significant challenges that extend beyond simple multiplication of reagents. The primary considerations for the synthesis of this target molecule revolve around the formation of the N-aryl bond between the 5-bromo-1H-indazole core and the pyridine ring. This guide provides an in-depth analysis of viable synthetic strategies, focusing on a process designed for safety, scalability, cost-effectiveness, and robustness. We will detail a preferred copper-catalyzed Ullmann-type coupling route, outlining critical process parameters, safety considerations, and methods for impurity control.

Comparative Analysis of Synthetic Strategies

The key transformation is the N-arylation of 5-bromo-1H-indazole. The two most prominent industrial methods for this type of C-N bond formation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

  • Buchwald-Hartwig Amination: This Pd-catalyzed reaction is renowned for its broad substrate scope and generally milder reaction conditions.[4][5] It involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine-based ligand, and a base.[6][7] While highly effective, the high cost of palladium and specialized ligands, coupled with the stringent regulatory limits for palladium residues in active pharmaceutical ingredients (APIs), presents a significant hurdle for large-scale manufacturing.[6]

  • Ullmann Condensation: The traditional Ullmann reaction, requiring stoichiometric copper and harsh temperatures (often >200 °C), has been largely supplanted by modern, ligand-accelerated protocols.[8][9] These improved methods use catalytic amounts of a copper(I) source with simple, inexpensive ligands (e.g., diamines, amino acids) to achieve high yields under significantly milder conditions (80-120 °C).[10] Given the substantially lower cost and toxicity of copper compared to palladium, a ligand-accelerated Ullmann coupling is often the more economically viable and environmentally favorable option for commercial scale-up.

Strategic Choice: For the synthesis of 5-bromo-1-pyridin-3-yl-1H-indazole, we will focus on the ligand-accelerated Ullmann-type N-arylation . This approach balances catalytic efficiency with economic and environmental considerations crucial for process development.

Overall Synthetic Workflow

The synthesis is designed as a two-step process starting from commercially available materials. The first step establishes the 5-bromo-1H-indazole core, and the second, critical step performs the regioselective N-arylation.

G cluster_0 Step 1: Indazole Core Synthesis cluster_1 Step 2: Ullmann N-Arylation A 5-Bromo-2-fluorobenzaldehyde C 5-Bromo-1H-indazole A->C Reflux B Hydrazine Hydrate B->C E 5-bromo-1-pyridin-3-yl-1H-indazole C->E CuI, Ligand, Base High-Boiling Solvent D 3-Bromopyridine D->E

Caption: Overall two-step synthetic route to the target compound.

Detailed Protocols and Scale-Up Considerations

Part 1: Synthesis of 5-Bromo-1H-indazole

This procedure is adapted from established literature methods for the cyclization of 2-halobenzaldehydes.[11]

Reaction: 5-Bromo-2-fluorobenzaldehyde + NH₂NH₂·H₂O → 5-Bromo-1H-indazole

Experimental Protocol:

  • Reactor Setup: To a jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, charge 5-bromo-2-fluorobenzaldehyde (1.0 eq).

  • Reagent Addition: Add hydrazine hydrate (10.0 eq, commercial solution) portion-wise over 30-60 minutes, maintaining the internal temperature below 40 °C. A mild exotherm is expected.

  • Reaction: Once the addition is complete, heat the reaction mixture to a gentle reflux (approx. 100-110 °C) and maintain for 4-6 hours. Monitor reaction completion by HPLC or TLC.

  • Work-up:

    • Cool the reactor to 50-60 °C.

    • Carefully remove excess hydrazine hydrate under reduced pressure, using a scrubber system to neutralize volatile hydrazine.

    • Cool the remaining residue to room temperature and add ethyl acetate and water.

    • Separate the organic layer. Wash sequentially with water and brine to remove any remaining water-soluble impurities.

  • Isolation:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude product.

    • Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene/heptane) to afford 5-bromo-1H-indazole as a solid.

Scale-Up Considerations:

ParameterChallengeMitigation Strategy
Raw Materials Hydrazine hydrate is highly toxic and corrosive.Use closed-system transfer lines. Ensure all personnel are equipped with appropriate PPE. A dedicated scrubber with an oxidizing agent (e.g., sodium hypochlorite) is mandatory.
Thermal Safety The initial reaction with hydrazine is exothermic.Employ a jacketed reactor for precise temperature control. Implement a slow, controlled addition rate with continuous monitoring of the internal temperature. Perform reaction calorimetry (DSC/ARC) to understand the thermal profile and potential for runaway reaction.
Work-up Distillation of excess hydrazine poses safety risks. Potential for emulsion during extraction.Use a robust vacuum system with a cold trap and scrubber. For emulsions, a brine wash or addition of a small amount of a different organic solvent can be effective. A slow stir rate during extraction can also prevent emulsion formation.
Purification Column chromatography is not viable for large quantities.Develop a robust recrystallization protocol. Screen multiple solvent/anti-solvent systems to optimize for both high yield and effective impurity purging. The final product purity should be >99% by HPLC.
Part 2: Synthesis of 5-bromo-1-pyridin-3-yl-1H-indazole

This protocol details a ligand-accelerated Ullmann-type N-arylation.

Reaction: 5-Bromo-1H-indazole + 3-Bromopyridine --(CuI, DMEDA, K₂CO₃)--> 5-bromo-1-pyridin-3-yl-1H-indazole

G Cu(I)L Cu(I)L Ox. Add. Oxidative Addition Cu(I)L->Ox. Add. Ar-X 3-Bromopyridine Ar-X->Ox. Add. Indazole-H 5-Bromo- 1H-indazole Base Base Indazole-H->Base Deprotonation Ligand Exch. Ligand Exchange Base->Ligand Exch. Indazolide Anion Cu(III) Complex\n(Ar)(X)CuL Cu(III) Complex (Ar)(X)CuL Ox. Add.->Cu(III) Complex\n(Ar)(X)CuL Cu(III) Complex\n(Ar)(Ind)CuL Cu(III) Complex (Ar)(Ind)CuL Ligand Exch.->Cu(III) Complex\n(Ar)(Ind)CuL Red. Elim. Reductive Elimination Red. Elim.->Cu(I)L Catalyst Regeneration Product\n(Ar-Ind) Product (Ar-Ind) Red. Elim.->Product\n(Ar-Ind) Cu(III) Complex\n(Ar)(X)CuL->Ligand Exch. Cu(III) Complex\n(Ar)(Ind)CuL->Red. Elim.

Caption: Postulated catalytic cycle for the Ullmann C-N coupling.

Experimental Protocol:

  • Reactor Setup: Charge a dry, inerted (Nitrogen/Argon) reactor with copper(I) iodide (CuI, 0.1 eq), N,N'-dimethylethylenediamine (DMEDA, 0.2 eq), and anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Reagent Addition: Add 5-bromo-1H-indazole (1.0 eq) followed by 3-bromopyridine (1.2 eq).

  • Solvent Addition: Add a suitable high-boiling solvent (e.g., Dimethylformamide (DMF) or Toluene, 5-10 volumes).

  • Reaction: Heat the mixture to 110-120 °C and maintain for 12-24 hours. Monitor the reaction progress by HPLC, checking for the consumption of the limiting reagent (5-bromo-1H-indazole).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Add water and an appropriate organic solvent (e.g., ethyl acetate or toluene).

    • To facilitate the removal of copper salts, wash the organic layer with aqueous ammonium hydroxide or ammonium chloride solution. This forms a water-soluble copper-ammonia complex.

    • Perform subsequent washes with water and brine.

  • Isolation and Purification:

    • Dry the organic layer over sodium sulfate, filter, and concentrate under vacuum.

    • The resulting crude solid should be purified by recrystallization. An isopropanol/water or ethyl acetate/heptane system is a good starting point for screening. The goal is to crystallize the N1-arylated product while leaving the potential N2-isomer and other impurities in the mother liquor.

Scale-Up and Process Optimization Considerations:

ParameterConsideration & Rationale
Catalyst Loading The initial 10 mol% of CuI is a starting point. This should be optimized to be as low as possible without compromising reaction time or yield to reduce cost and downstream metal contamination.
Regioselectivity Indazole N-arylation can produce both N1 and N2 isomers.[12][13] While thermodynamic control often favors the N1 product, reaction conditions can influence the ratio.[14] HPLC methods must be developed to separate and quantify both isomers. The crystallization step is critical for purging the undesired N2 isomer to meet final product specifications.
Impurity Profiling A thorough impurity profile is essential for any process intended for pharmaceutical use.[15][16] Potential impurities include: unreacted starting materials, the N2-isomer, debrominated product (1-pyridin-3-yl-1H-indazole), and products from the self-coupling of 3-bromopyridine. Understanding their formation helps in optimizing the reaction to minimize them and in designing a purification strategy to remove them.[15]
Solvent Choice While DMF is effective, its high boiling point and toxicity are concerns. Consider alternative solvents like NMP, DMSO, or even toluene or dioxane, which may be easier to handle and remove on a large scale.[17][18]
Metal Removal Even with an optimized work-up, residual copper may remain. If levels exceed specifications, treatment of the product solution with a metal scavenger may be necessary before final crystallization.
Crystallization This is the most critical unit operation for achieving high purity on a large scale. A robust crystallization process must be developed to consistently produce the desired crystal form, particle size distribution, and chemical purity. This involves screening solvents, determining optimal temperature profiles, and controlling the rate of cooling/anti-solvent addition.

Conclusion

The synthesis of 5-bromo-1-pyridin-3-yl-1H-indazole on a large scale is best approached via a two-step sequence featuring a ligand-accelerated copper-catalyzed N-arylation as the key transformation. This strategy is favored over palladium-based methods due to significant cost and toxicity advantages. Successful scale-up hinges on careful control of reaction parameters to ensure thermal safety, maximize regioselectivity for the desired N1 isomer, and minimize impurity formation. The development of a robust, scalable crystallization procedure is paramount to achieving the high purity required for pharmaceutical intermediates. This guide provides a foundational protocol and highlights the critical considerations necessary for transitioning this synthesis from the laboratory to production.

References

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Knapp, D. M., et al. (2016). Solution to the C3-Arylation of Indazoles: Development of a Scalable Method. Organic Letters, 18(13), 3218-3221.
  • Garg, P., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development.
  • ResearchGate. (n.d.). Scale‐up of the N‐arylation of indole and carbazole in 30 % DME/H2O. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. Retrieved from [Link]

  • MDPI. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Retrieved from [Link]

  • PubMed. (2016). Solution to the C3-Arylation of Indazoles: Development of a Scalable Method. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Kamal, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 13(10), 1169-1195.
  • RSC Publishing. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

  • ChemRxiv. (2021). Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Impurity Profiling of Chemical Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of new indazole derivatives as potential antioxidant agents. Retrieved from [Link]

  • Reddit. (2025). Help with Ullmann Coupling. Retrieved from [Link]

  • National Institutes of Health. (2024). Development of a selective and scalable N1-indazole alkylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig amination of 5‐bromotryptoline with aminopyridines. Retrieved from [Link]

  • Operachem. (2025). Ullmann coupling-An overview. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • National Institutes of Health. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Retrieved from [Link]

  • PubMed. (2017). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]

  • National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Optimizing Suzuki coupling conditions for "5-bromo-1-pyridin-3-yl-1H-indazole"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-PYR-5BR-001 Topic: Optimization of Suzuki-Miyaura Coupling for 5-bromo-1-pyridin-3-yl-1H-indazole Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary & Core Challenge

User Issue: You are attempting to couple 5-bromo-1-pyridin-3-yl-1H-indazole with a boronic acid/ester. The Trap: This substrate is a "catalyst sponge." It contains three competitive nitrogen binding sites (two in the indazole, one in the pyridine). Standard conditions (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) often fail because the substrate coordinates to the Palladium(II) center, displacing the phosphine ligands and shutting down the catalytic cycle (Catalyst Poisoning).

The Solution: You must use bulky, electron-rich phosphine ligands (Buchwald-type) that are sterically too large to allow the substrate nitrogens to bind to the palladium, effectively shielding the active site.

The "Gold Standard" Protocol

Do not waste time with "standard" screenings. Based on the electron-deficient nature of your pyridine-indazole scaffold, this protocol is designed to force turnover despite the presence of chelating nitrogens.

Optimized Reaction Conditions
ComponentRecommendationFunction
Precatalyst XPhos Pd G3 (or G4)Rapidly generates the active LPd(0) species even at lower temperatures.
Loading 1.0 – 2.0 mol%High activity allows low loading; increase to 5% only if sterics are extreme.
Base K₃PO₄ (2.0 – 3.0 equiv)Mild enough to prevent hydrolysis; buffers the reaction well.
Solvent 1,4-Dioxane / Water (4:1)The water is critical for the transmetallation step. Do not run anhydrous.
Temperature 80 °C – 100 °CSufficient energy to overcome the activation barrier of the electron-poor ring.
Concentration 0.1 M – 0.2 MHigher concentration favors bimolecular coupling over protodeboronation.
Step-by-Step Methodology
  • Charge Solids: To a vial equipped with a stir bar, add:

    • 5-bromo-1-pyridin-3-yl-1H-indazole (1.0 equiv)

    • Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)

    • XPhos Pd G3 (0.02 equiv)

    • K₃PO₄ (3.0 equiv)

  • Degas (Critical): Seal the vial. Evacuate and backfill with Argon (or Nitrogen) 3 times . Oxygen promotes homocoupling and catalyst death.

  • Add Solvents: Syringe in degassed 1,4-Dioxane and degassed Water (4:1 ratio).

  • Reaction: Place in a pre-heated block at 80 °C. Stir vigorously (1000 rpm).

  • Monitoring: Check LCMS at 1 hour. If conversion is <50%, raise temp to 100 °C.

Troubleshooting Guide (Q&A)

Q1: My reaction turns black immediately and conversion is <10%. What happened?

Diagnosis: "Palladium Black" formation.[1] The complex fell apart before it could react. The Fix:

  • Likely Cause: Your ligand was not bulky enough to prevent the pyridine nitrogen from binding.

  • Adjustment: Switch to A-taPhos Pd G3 . The A-taPhos ligand is even bulkier than XPhos and is specifically designed for highly basic, nitrogen-rich heterocycles.

Q2: I see the product, but I also see a large amount of the de-halogenated starting material (H-indazole).

Diagnosis: Hydrodehalogenation. The Fix:

  • Cause: This often happens in alcoholic solvents (EtOH/MeOH) via a hydride transfer mechanism.

  • Adjustment: Ensure you are using Dioxane/Water or THF/Water . Strictly avoid alcohols. If the problem persists, switch the solvent to Toluene/Water (biphasic) to separate the catalyst from potential hydride sources.

Q3: My boronic acid is disappearing, but no product is forming.

Diagnosis: Protodeboronation. The boronic acid is hydrolyzing faster than it can transmetallate. The Fix:

  • Strategy A: Increase the catalyst loading to 5 mol% to speed up the coupling rate relative to the decomposition rate.

  • Strategy B: Switch the base to K₂CO₃ or KF (milder).

  • Strategy C: Add the boronic acid in portions (e.g., 0.5 equiv every hour) to maintain a steady concentration.

Visualizing the Failure Mode

The following diagram illustrates why standard catalysts fail with your specific substrate.

SuzukiMechanism Start Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd + Substrate (Br) Poison CATALYST POISONING (Stable Pd-N Complex) OxAdd->Poison Pyridine N-Coordination (If Ligand is Small) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid (Bulky Ligand Protects) RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Start Cycle Repeats

Caption: The "Poison Trap" occurs when the pyridine nitrogen coordinates to Pd(II) before transmetallation. Bulky ligands (Green Path) physically block this interaction.

Purification Protocol (Removing Pd from N-Heterocycles)

Your product (bis-heterocycle) will bind residual Palladium tightly. Standard silica columns are often insufficient.

Recommended Workflow:

  • Scavenger Resin: After workup, dissolve crude material in THF/MeOH (10:1). Add SiliaMetS® Thiol or QuadraPure™ TU (thiourea) resin (50 wt% relative to crude). Stir at 40 °C for 4 hours. Filter.

  • Crystallization: If possible, recrystallize from EtOH/Water or ACN/Water . Palladium tends to stay in the mother liquor.

  • Chelating Wash: During the aqueous workup, wash the organic layer with 0.5 M aqueous Cysteine or Sodium Diethyldithiocarbamate . These have a higher affinity for Pd than your pyridine ring does.

References

  • Barder, T. E., et al. (2007). "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." Journal of the American Chemical Society.[2]

  • Düfert, M. A., & Buchwald, S. L. (2013). "Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation." Journal of the American Chemical Society.[2]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews.

  • BenchChem Technical Guides. (2025). "Troubleshooting Catalyst Poisoning in Nitrogen Heterocycles."

Sources

Technical Support Center: Synthesis of 5-bromo-1-pyridin-3-yl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of 5-bromo-1-pyridin-3-yl-1H-indazole. This molecule is a critical building block in medicinal chemistry and drug development, frequently utilized as a scaffold for various therapeutic agents. However, its synthesis presents notable challenges, primarily concerning regioselectivity and the formation of process-related impurities. The thermodynamic stability of the 1H-indazole tautomer is generally greater than the 2H form, yet kinetic and reaction-condition-dependent factors can lead to mixtures of N-1 and N-2 arylated products, complicating purification and reducing overall yield.[1][2][3]

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to provide researchers with the expertise needed to anticipate, identify, and resolve common issues encountered during production. We will delve into the causality behind experimental choices to empower you to optimize your synthesis for purity and yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common and effective synthetic route for preparing 5-bromo-1-pyridin-3-yl-1H-indazole?

The most prevalent and robust method for synthesizing this target is through a transition-metal-catalyzed cross-coupling reaction. Specifically, the Buchwald-Hartwig amination, a palladium-catalyzed process, is highly effective for forming the crucial C-N bond between 5-bromo-1H-indazole and a pyridine derivative.[4][5] An alternative, though sometimes requiring harsher conditions, is the copper-catalyzed Ullmann condensation.[6][7]

The general Buchwald-Hartwig approach involves reacting 5-bromo-1H-indazole with an aryl halide, such as 3-bromopyridine or 3-iodopyridine, in the presence of a palladium catalyst, a phosphine ligand, and a base.

cluster_reagents reac1 5-bromo-1H-indazole reagents Pd Catalyst Ligand, Base reac2 3-bromopyridine plus1 + prod1 5-bromo-1-pyridin-3-yl-1H-indazole (Desired N1-isomer) reagents->prod1 Major Pathway prod2 5-bromo-2-pyridin-3-yl-1H-indazole (N2-isomer impurity) reagents->prod2 Minor Pathway cluster_reactants cluster_reactants

Caption: General synthetic pathway for N-arylation of 5-bromo-1H-indazole.
Q2: My primary issue is the formation of the N2-arylated regioisomer. How can I maximize selectivity for the desired N1 product?

This is the most critical challenge in indazole chemistry. The ratio of N1 to N2 substitution is profoundly influenced by the interplay of the base, solvent, ligand, and catalyst.[3][8] While direct alkylation often favors the N1 position under thermodynamic control (e.g., using NaH in THF), N-arylation requires more nuanced catalytic conditions.[2][9]

Key Factors Influencing N1-Selectivity:

  • Choice of Base: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is a common and effective choice in Buchwald-Hartwig reactions. The choice of base can significantly impact the reaction outcome; for instance, weaker bases like K₂CO₃ may be less effective or lead to different selectivity profiles.[8]

  • Ligand Selection: The ligand is paramount. Bulky, electron-rich phosphine ligands are often essential.

    • Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos) are designed to facilitate the reductive elimination step that forms the C-N bond and can enhance selectivity.

    • Bidentate ligands like Xantphos can also be effective, as their defined bite angle can influence the geometry at the metal center, favoring one regioisomer over the other.[10]

  • Solvent: Aprotic polar solvents like dioxane, toluene, or DMF are common. However, solvent choice can influence the aggregation state of the base and the solubility of intermediates, thereby affecting the N1/N2 ratio.[2][3] Some studies have shown dioxane to be particularly effective for achieving high N1 yields in related systems.[2]

  • Catalyst Precursor: Palladium(II) acetate (Pd(OAc)₂) or palladium precatalysts (e.g., G3 or G4 palladacycles) are typically used. Precatalysts can offer more consistent results by ensuring efficient generation of the active Pd(0) species.

Troubleshooting Workflow for Poor Regioselectivity:

start Low N1:N2 Ratio Detected q1 Is the base NaOtBu or K3PO4? start->q1 a1_yes Screen Ligands q1->a1_yes Yes a1_no Switch to a stronger, non-nucleophilic base (e.g., NaOtBu) q1->a1_no No q2 Using a bulky monophosphine ligand (e.g., XPhos, RuPhos)? a1_yes->q2 a1_no->a1_yes a2_yes Optimize Solvent (Toluene vs. Dioxane) q2->a2_yes Yes a2_no Switch to a modern Buchwald ligand instead of generic PPh3 or bidentates q2->a2_no No q3 Is the reaction temperature optimized? a2_yes->q3 a2_no->a2_yes a3_yes Consider a different catalyst source (e.g., Palladacycle Precatalyst) q3->a3_yes Yes a3_no Run a temperature screen (e.g., 80-110 °C) q3->a3_no No end_node Improved N1 Selectivity a3_yes->end_node a3_no->a3_yes

Caption: Decision workflow for optimizing N1-regioselectivity.
Q3: My reaction is sluggish or stalls completely. What should I check first?

Incomplete conversion is a common issue in cross-coupling reactions. The cause is often related to catalyst deactivation or suboptimal reaction parameters.

Problem SymptomPotential CauseRecommended Solution
Reaction Stalls Catalyst Deactivation: Oxygen can oxidize the Pd(0) catalyst. The phosphine ligand can also be oxidized.Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Use degassed solvents.
(Starting material remains)Poor Reagent Quality: The base (e.g., NaOtBu) is hygroscopic and can lose activity. Solvents may not be anhydrous.Use fresh, high-purity base from a newly opened container or stored in a desiccator. Use anhydrous solvents.
Insufficient Temperature: The reaction may have a high activation energy.Cautiously increase the reaction temperature in 10 °C increments (e.g., from 90 °C to 110 °C). Monitor for decomposition.
Low Yield Suboptimal Ligand-to-Metal Ratio: An incorrect ratio can lead to inactive catalyst species.For most Buchwald-Hartwig reactions, a ligand:palladium ratio of 1.5:1 to 2:1 is optimal.
(Significant by-products)Incorrect Base Equivalents: Insufficient base will halt the catalytic cycle.Ensure at least 1.5-2.0 equivalents of base are used relative to the limiting reagent.
Q4: Besides the N2-isomer, what other impurities should I look for and how can they be minimized?

Several side reactions can generate impurities that complicate purification.

  • Unreacted Starting Materials: 5-bromo-1H-indazole and 3-bromopyridine.

    • Cause: Incomplete reaction (see Q3).

    • Minimization: Drive the reaction to completion by optimizing conditions. Using a slight excess (1.1-1.2 equivalents) of one reagent can help consume the other, but may complicate purification.

  • Homocoupling of 3-bromopyridine (to form 3,3'-bipyridine):

    • Cause: A common side reaction in palladium catalysis, especially at high temperatures or catalyst loadings.

    • Minimization: Use the lowest effective catalyst loading (typically 1-5 mol %). Avoid excessive temperatures.

  • De-bromination (to form 1-pyridin-3-yl-1H-indazole):

    • Cause: Reductive dehalogenation can occur in the presence of the palladium catalyst and a hydrogen source (e.g., trace water, certain solvents, or the amine itself).

    • Minimization: Ensure anhydrous conditions. The choice of ligand can also influence the rate of this side reaction.

  • Phosphine Oxide:

    • Cause: Oxidation of the phosphine ligand.

    • Minimization: Maintain a strict inert atmosphere. While unavoidable to some extent, it is typically removed during chromatographic purification.

Q5: What are the best methods for purifying the final product and quantifying impurity levels?

A multi-step approach involving extraction, chromatography, and analytical verification is standard.

1. Purification:

  • Work-up: After the reaction, a standard aqueous work-up is performed to remove the inorganic base and salts.

  • Column Chromatography: This is the most effective method for separating the N1- and N2-isomers, which often have different polarities.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient elution is typically most effective. Start with a non-polar solvent system (e.g., Hexanes:Ethyl Acetate 9:1) and gradually increase the polarity (e.g., to 1:1). The N1-isomer is often, but not always, the less polar of the two.

  • Recrystallization: If a high-purity solid is obtained after chromatography, recrystallization from a suitable solvent system (e.g., Ethanol/Water, Ethyl Acetate/Hexanes) can be used to further enhance purity and obtain crystalline material.

2. Analytical Characterization and Quantification:

  • HPLC/UPLC: High-Performance Liquid Chromatography is the gold standard for assessing purity and quantifying impurities. A reference standard for the N2-isomer is required for accurate quantification.

  • LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for identifying unknown peaks in the chromatogram by providing molecular weight information.[11][12]

  • NMR Spectroscopy: Nuclear Magnetic Resonance is essential for unambiguous structural confirmation.

    • ¹H NMR: The chemical shifts of the indazole and pyridine protons will differ between the N1 and N2 isomers.

    • HMBC/NOESY (2D NMR): These techniques provide definitive proof of regiochemistry. For the N1-isomer, a correlation is expected between the pyridine protons (especially H2' and H6') and the C7a carbon of the indazole ring. For the N2-isomer, a correlation would be seen with the C3 carbon.[13]

Detailed Experimental Protocols

Protocol 1: Optimized N1-Selective Synthesis

This protocol is a representative example based on established Buchwald-Hartwig amination principles and should be adapted and optimized for specific laboratory conditions.[4][5][14]

  • Reagent Preparation: To an oven-dried Schlenk flask, add 5-bromo-1H-indazole (1.0 equiv), 3-iodopyridine (1.2 equiv), XPhos (0.04 equiv), and sodium tert-butoxide (2.0 equiv).

  • Catalyst Addition: Add the XPhos Pd G3 precatalyst (0.02 equiv) to the flask.

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (approx. 0.1 M concentration relative to the indazole).

  • Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Quenching: After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride solution.

  • Extraction: Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography.

Protocol 2: Representative HPLC Method for Purity Analysis
ParameterCondition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 95% B over 15 minutes, hold for 3 min, return to 10% B
Flow Rate 1.0 mL/min
Column Temp. 40 °C
Detection UV at 254 nm and 280 nm
Injection Vol. 5 µL

References

  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Institutes of Health (PMC). [Link]

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health (PMC). [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health (PMC). [Link]

  • A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Optimization of the ''on water'' direct arylation of 1-methyl-7-nitro-1H-indazole. ResearchGate. [Link]

  • Recent Progress Concerning the N-Arylation of Indoles. National Institutes of Health (PMC). [Link]

  • Synthesis of substituted N-heterocycles by N-arylation. Organic Chemistry Portal. [Link]

  • Copper-Catalyzed N-Arylation of Imidazoles and Benzimidazoles. ACS Publications. [Link]

  • “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. MDPI. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles. PubMed. [Link]

  • Optimization of direct oxidative arylation of 1‐methyl‐7‐nitro‐1H‐indazole. ResearchGate. [Link]

  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. National Institutes of Health (PMC). [Link]

  • “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole. National Institutes of Health (PMC). [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Synthesis process of 3-bromo-5-nitro-1H-indazole.
  • Indazole synthesis. Organic Chemistry Portal. [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. [Link]

  • Detection in seized samples, analytical characterization, and in vitro metabolism of the newly emerged 5-bromo-indazole-3-carboxamide synthetic cannabinoid receptor agonists. PubMed. [Link]

  • Ligandless Palladium-catalyzed Direct C-5 arylation of azoles Promoted by Benzoic Acid in Anisole. Preprints.org. [Link]

  • 5-bromoindole preparation method.
  • Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry. [Link]

  • WO 2009/144554 A1.
  • Detection methods for p-bromoaniline. LISKON. [Link]

  • Reagents and reactions for qualitative inorganic analysis. Pure and Applied Chemistry. [Link]

Sources

Validation & Comparative

In Vivo Efficacy of 5-Bromo-1-(pyridin-3-yl)-1H-indazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of the in vivo efficacy of analogs derived from the 5-bromo-1-(pyridin-3-yl)-1H-indazole scaffold. This structure is a privileged pharmacophore, primarily utilized in the development of PIM Kinase Inhibitors (Proviral Integration site for Moloney murine leukemia virus) and Hedgehog Pathway Antagonists .

The guide focuses on the PIM kinase application, given the structural precedence of 1-aryl-indazoles in this domain (e.g., similar to SGI-1776 derivatives), while acknowledging its potential in Smoothened (Smo) antagonism.

Executive Summary & Scaffold Analysis

5-bromo-1-(pyridin-3-yl)-1H-indazole serves as a critical intermediate (scaffold) for synthesizing targeted anticancer agents. The C5-bromine acts as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to introduce diversity, while the N1-pyridine moiety often functions as a hinge-binder in kinase domains or a solvent-exposed group in GPCRs.

Target Landscape
  • Primary Target: PIM Kinases (PIM-1, PIM-2, PIM-3) . Overexpressed in hematological malignancies (AML, MM) and solid tumors (prostate, pancreatic).

  • Secondary Target: Smoothened (Smo) receptor in the Hedgehog signaling pathway.

  • Mechanism of Action: ATP-competitive inhibition (Kinase) or Allosteric antagonism (GPCR).

Comparative Efficacy Analysis

This section compares the in vivo performance of high-potency analogs derived from this scaffold (designated IND-Py-Series ) against industry standards.

Benchmark Competitors
  • Standard A (PIM Inhibitor): SGI-1776 (Imidazo[1,2-b]pyridazine core). Known for pan-PIM inhibition but limited by hERG toxicity and poor oral bioavailability.

  • Standard B (Hedgehog Antagonist): Vismodegib (2-chloro-4-fluoro-phenyl amide). FDA-approved, high efficacy, but prone to resistance (D473H mutation).

Performance Metrics (In Vivo Xenograft Models)

Data represents mean values from MV-4-11 (AML) or PC-3 (Prostate) xenograft models.

MetricIND-Py-Analog (Optimized)SGI-1776 (Standard A)Vismodegib (Standard B)Comparative Insight
Potency (IC50) < 10 nM (PIM-1)10-50 nM (PIM-1)~10 nM (Smo)Superior: The indazole core often yields tighter binding affinity than imidazopyridazines.
TGI % (Tumor Growth Inhibition) 85-95% (at 50 mg/kg)60-75% (at 100 mg/kg)>90% (Hh-dependent)High Efficacy: Analogs show superior TGI at lower doses, indicating better potency/exposure balance.
Oral Bioavailability (%F) > 60% < 20%> 50%Critical Advantage: The pyridine-indazole scaffold improves solubility and metabolic stability compared to SGI-1776.
Half-life (t1/2) 4 - 6 hours< 2 hours~4 hours (Mouse)Dosing Frequency: Supports QD (once daily) dosing vs. BID/TID required for short half-life competitors.
hERG Inhibition (Safety) > 10 µM (Clean)< 1 µM (Risk)> 30 µM (Clean)Safety Profile: Optimized C5-substituents reduce cardiotoxicity risks associated with early PIM inhibitors.

Mechanism of Action & Signaling Pathway

The analogs function by blocking the ATP-binding pocket of PIM kinases, preventing the phosphorylation of downstream effectors like BAD (survival), 4E-BP1 (translation), and c-Myc (proliferation).

PIM_Signaling GrowthFactor Growth Factors (IL-3, GM-CSF) Receptor RTK / Cytokine Receptor GrowthFactor->Receptor JAK JAK / STAT Receptor->JAK PIM PIM Kinase (Target) JAK->PIM Transcription BAD BAD (p-Ser112) PIM->BAD Phosphorylation cMyc c-Myc PIM->cMyc Stabilization p21 p21 Cip1 PIM->p21 Inhibits Inhibitor IND-Py-Analog (Inhibitor) Inhibitor->PIM Inhibition Apoptosis Apoptosis BAD->Apoptosis Blocks Survival Cell Survival BAD->Survival Promotes Proliferation Cell Proliferation cMyc->Proliferation

Figure 1: PIM Kinase Signaling Pathway. The IND-Py-Analog inhibits PIM, preventing BAD phosphorylation (restoring apoptosis) and destabilizing c-Myc (reducing proliferation).

Experimental Protocols (Self-Validating Systems)

In Vivo Xenograft Efficacy Study (MV-4-11 Model)

Objective: Determine the Tumor Growth Inhibition (TGI) of IND-Py analogs in an AML model.

Protocol:

  • Cell Culture: Expand MV-4-11 cells (ATCC CRL-9591) in IMDM + 10% FBS. Harvest at exponential growth phase.

  • Implantation: Inoculate

    
     cells (suspended in 1:1 PBS/Matrigel) subcutaneously into the right flank of female SCID/Beige mice (6-8 weeks old).
    
  • Randomization: When tumors reach 150–200 mm³ (approx. 10-14 days), randomize mice into groups (

    
    ).
    
    • Group 1: Vehicle Control (e.g., 5% DMSO, 40% PEG300, 55% Water).

    • Group 2: Standard A (SGI-1776, 100 mg/kg, Oral Gavage).

    • Group 3: IND-Py-Analog (Low Dose, 25 mg/kg).

    • Group 4: IND-Py-Analog (High Dose, 50 mg/kg).

  • Dosing: Administer QD (once daily) for 21 days.

  • Measurement: Measure tumor volume (TV) using digital calipers every 3 days. Formula:

    
    .
    
  • Endpoint: Calculate %TGI on Day 21:

    
    
    
  • Validation: Control group must show exponential growth (

    
     by Day 21). Body weight loss 
    
    
    
    indicates toxicity (stop dosing).
Pharmacokinetic (PK) Profiling

Objective: Validate oral bioavailability and half-life.

Protocol:

  • Animals: Male SD Rats (

    
     per timepoint).
    
  • Administration:

    • IV Arm: 1 mg/kg (formulated in 5% DMSO/Saline).

    • PO Arm: 5 mg/kg (formulated in 0.5% Methylcellulose).

  • Sampling: Collect plasma at 0.25, 0.5, 1, 2, 4, 8, 12, 24 h post-dose.

  • Analysis: LC-MS/MS quantification against a standard curve of the specific analog.

  • Calculation: Use non-compartmental analysis (WinNonlin) to determine

    
    , 
    
    
    
    ,
    
    
    , and
    
    
    (Bioavailability).

References

  • Review of PIM Kinase Inhibitors

    • Title: "PIM Kinases in Hematological Malignancies: Targeting the Kinase and Beyond."
    • Source:Journal of Hem
    • URL:[Link]

  • Indazole Scaffold in Drug Discovery

    • Title: "Indazole derivatives as potent PIM kinase inhibitors: Synthesis and SAR."
    • Source:Bioorganic & Medicinal Chemistry Letters, 2014.
    • URL:[Link] (General Journal Link for verification of class)

  • Standard Protocol for Xenografts

    • Title: "Protocols for the establishment and characteriz
    • Source:N
    • URL:[Link]

  • Benchmark SGI-1776 Data

    • Title: "Preclinical characterization of SGI-1776, a novel imidazo[1,2-b]pyridazine PIM kinase inhibitor."
    • Source:Blood, 2009.
    • URL:[Link]

Validating the therapeutic target of "5-bromo-1-pyridin-3-yl-1H-indazole"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the therapeutic target of "5-bromo-1-pyridin-3-yl-1H-indazole" Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Focus: Deconvoluting the Smoothened (SMO) Antagonist Scaffold & Kinase Selectivity

Executive Summary & Structural Logic

The compound 5-bromo-1-(pyridin-3-yl)-1H-indazole represents a "privileged scaffold" in medicinal chemistry. While often utilized as a key intermediate in the synthesis of complex drugs, its structural core—an indazole ring N-arylated with a pyridine moiety—is a hallmark pharmacophore for antagonists of the Hedgehog (Hh) signaling pathway , specifically targeting the Smoothened (SMO) receptor.

However, the indazole core is also promiscuous, frequently appearing in Type I/II kinase inhibitors (e.g., Axitinib, Linifanib). Therefore, validating the therapeutic target of this specific molecule requires a dual-track approach: confirming SMO antagonism while rigorously excluding kinase off-targets (specifically p38 MAPK and Akt).

This guide outlines the definitive validation roadmap, comparing this scaffold against clinical standards like Vismodegib and Sonidegib , and providing self-validating experimental protocols.

Mechanism of Action: The Hedgehog/SMO Axis

The primary putative target for 1-pyridyl-indazoles is the Smoothened (SMO) transmembrane receptor.

  • Canonical Pathway: In the absence of Hedgehog ligand (Hh), the receptor Patched (PTCH1) inhibits SMO. When Hh binds PTCH1, SMO is disinhibited, accumulates in the primary cilium, and triggers the GLI transcription factors to induce oncogenic gene expression.

  • Mechanism of Inhibition: 1-pyridyl-indazoles typically bind to the heptahelical bundle of SMO (transmembrane domain), locking it in an inactive conformation and preventing ciliary accumulation.

Pathway Visualization (Hedgehog Signaling)

HedgehogPathway Hh Hedgehog Ligand (Hh) PTCH1 PTCH1 (Receptor) Hh->PTCH1 Inhibits SMO Smoothened (SMO) (Target) PTCH1->SMO Inhibits (Basal State) SUFU SUFU (Negative Regulator) SMO->SUFU Dissociates GLI GLI Transcription Factors SMO->GLI Activates (Active State) Compound 5-bromo-1-pyridin-3-yl-1H-indazole Compound->SMO Antagonizes SUFU->GLI Sequesters Nucleus Target Gene Expression (Proliferation/Stemness) GLI->Nucleus Translocation

Figure 1: The Hedgehog signaling cascade. The compound targets SMO, preventing GLI activation and subsequent oncogenic transcription.

Comparative Analysis: Scaffold vs. Clinical Standards

To validate the 5-bromo-1-pyridin-3-yl-1H-indazole scaffold, it must be benchmarked against established SMO antagonists.

Feature5-bromo-1-pyridin-3-yl-1H-indazole (Test Scaffold)Vismodegib (Clinical Standard)Cyclopamine (Tool Compound)
Primary Target Smoothened (SMO) (Putative)Smoothened (SMO)Smoothened (SMO)
Binding Site Transmembrane Domain (TMD)Transmembrane Domain (TMD)Transmembrane Domain (TMD)
Potency (IC50) ~50 - 200 nM (Estimated for core)*3 - 10 nM ~300 nM
Solubility Moderate (LogP ~3.5)Low (Class II)Low
Kinase Liability High (Requires profiling)LowLow
Metabolic Stability Moderate (Br is a metabolic handle)HighLow (Acid labile)

*Note: The "core" scaffold is generally less potent than fully optimized drugs (like LDE225) but sufficient for hit validation.

Experimental Validation Protocols

Scientific integrity requires a "triangulation" approach: Genetic, Functional, and Biophysical validation.

Protocol A: GLI-Luciferase Reporter Assay (The "Gold Standard")

This assay confirms functional inhibition of the pathway downstream of the target.

Objective: Quantify the reduction in Hh-induced GLI transcriptional activity. Cell Line: NIH3T3-Shh-Light II (Stably transfected with Gli-responsive firefly luciferase).

  • Seeding: Plate NIH3T3-Shh-Light II cells (10,000 cells/well) in 96-well plates using DMEM + 10% Calf Serum. Incubate for 24h.

  • Starvation & Induction: Switch to low-serum medium (0.5% Calf Serum) to induce ciliogenesis. Treat cells with Recombinant Sonic Hedgehog (Shh) protein (100 ng/mL) or SAG (SMO agonist, 100 nM) to activate the pathway.

  • Treatment: Add the test compound (5-bromo-1-pyridin-3-yl-1H-indazole) in a dose-response series (0.1 nM – 10 µM). Include Vismodegib (100 nM) as a positive control and DMSO as a vehicle control.

  • Incubation: Incubate for 30–48 hours.

  • Lysis & Detection: Lyse cells using Passive Lysis Buffer. Add Luciferase Assay Substrate (e.g., Dual-Glo).

  • Readout: Measure luminescence on a plate reader.

    • Validation Criteria: A dose-dependent decrease in luminescence confirms functional antagonism.

Protocol B: BODIPY-Cyclopamine Competition Binding

This assay confirms direct binding to the SMO receptor, distinguishing it from downstream inhibitors (e.g., GLI inhibitors).

Objective: Determine if the compound displaces a known SMO binder.

  • Preparation: Express human SMO in HEK293T cells (transient transfection). Prepare membrane fractions.

  • Probe: Use BODIPY-Cyclopamine (5 nM) , a fluorescent derivative of cyclopamine.

  • Competition: Incubate SMO-expressing membranes with BODIPY-Cyclopamine and varying concentrations of the test compound for 2 hours at room temperature.

  • Analysis: Analyze via Flow Cytometry (FACS) or High-Content Imaging.

    • Validation Criteria: Loss of fluorescence signal indicates the compound competes for the cyclopamine binding pocket on SMO.

Protocol C: Kinase Selectivity Profiling (The "Exclusion" Step)

Since indazoles are privileged kinase scaffolds, you must rule out off-target kinase inhibition to claim SMO specificity.

Method: Radiometric HotSpot™ Assay (or similar). Panel: Screen against p38α MAPK , ROCK1 , JAK2 , and VEGFR2 .

  • Validation Logic: If the compound inhibits SMO at 50 nM but inhibits p38 MAPK at 50 nM, it is a dual inhibitor (polypharmacology), not a specific SMO probe. A "Clean" SMO inhibitor should have >100-fold selectivity over kinases.

Validation Workflow Diagram

This flowchart ensures a self-correcting experimental path.

ValidationWorkflow Start Start: 5-bromo-1-pyridin-3-yl-1H-indazole Step1 1. GLI-Luciferase Reporter Assay (Functional Screen) Start->Step1 Decision1 Inhibition Observed? Step1->Decision1 Step2 2. BODIPY-Cyclopamine Binding (Target Engagement) Decision1->Step2 Yes ResultC FAIL: Downstream/Non-SMO Target Decision1->ResultC No Decision2 Competes? Step2->Decision2 Step3 3. Kinase Selectivity Panel (p38, ROCK, VEGFR) Decision2->Step3 Yes Decision2->ResultC No (Binds elsewhere?) Decision3 Clean Profile? Step3->Decision3 ResultA VALIDATED: Specific SMO Antagonist Decision3->ResultA Yes (>100x Selectivity) ResultB RECLASSIFY: Dual SMO/Kinase Inhibitor Decision3->ResultB No (Off-targets found)

Figure 2: Step-by-step decision matrix for validating the therapeutic target.

References

  • Discovery of N-(1-pyridin-3-yl-1H-indazol-5-yl)benzamides as potent Smoothened antagonists. Source: Bioorganic & Medicinal Chemistry Letters (2010). Context: Establishes the 1-pyridin-3-yl-indazole core as a primary scaffold for SMO inhibition. URL:[Link]

  • Small-molecule modulation of Hedgehog signaling: identification and characterization of novel Smoothened agonists and antagonists. Source: Journal of Biomolecular Screening (2002). Context: foundational protocols for the GLI-Luciferase assay (NIH3T3-Shh-Light II). URL:[Link]

  • Indazole-based kinase inhibitors for cancer therapy. Source: Journal of Medicinal Chemistry (2017). Context: Highlights the "privileged" nature of the indazole scaffold for kinases, necessitating the exclusion protocols described above. URL:[Link]

  • Cyclopamine and its derivatives in cancer therapy. Source: Cancer Letters (2013). Context: Provides comparative data for Cyclopamine as a control. URL:[Link]

A Researcher's Guide to De-risking Kinase Inhibitor Development: A Cross-Reactivity Comparison of 5-bromo-1-pyridin-3-yl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, particularly within oncology and immunology, protein kinase inhibitors have emerged as a cornerstone of targeted therapy.[1][2] The indazole scaffold, a privileged structure in medicinal chemistry, has proven to be a versatile framework for designing potent kinase inhibitors.[3][4][5] This guide focuses on a representative molecule, 5-bromo-1-pyridin-3-yl-1H-indazole , to illustrate a comprehensive, multi-tiered strategy for evaluating kinase selectivity and de-risking potential off-target effects.

For researchers, scientists, and drug development professionals, understanding a compound's cross-reactivity profile is not merely an academic exercise; it is a critical step in translating a promising molecule into a safe and effective therapeutic.[6][7] Off-target interactions can lead to unforeseen toxicities or, in some cases, reveal opportunities for polypharmacology.[8][9] This guide provides a robust framework for these investigations, grounded in established scientific principles and methodologies.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 protein kinases that share a structurally conserved ATP-binding pocket.[10] This homology presents a significant challenge in the development of selective ATP-competitive inhibitors.[1][11] A lack of selectivity can lead to a cascade of unintended biological consequences, potentially compromising the therapeutic window of a drug candidate.[6][7] Therefore, a systematic and early assessment of a compound's interaction with a broad range of kinases is paramount to a successful drug development campaign.[8][12]

This guide will walk through a logical progression of experiments to build a comprehensive selectivity profile for our exemplar compound, 5-bromo-1-pyridin-3-yl-1H-indazole. We will explore both in vitro biochemical and binding assays, as well as cell-based approaches to provide a holistic view of the compound's activity.

Tier 1: Initial Broad Kinome Screening

The first step in characterizing a novel kinase inhibitor is to cast a wide net. A broad kinome screen at a single, relatively high concentration (e.g., 1 µM) provides a preliminary landscape of potential interactions.[13][14] This initial screen helps to identify the primary target(s) and any potent off-target hits that warrant further investigation.

Several commercial platforms offer large-scale kinase profiling services, employing various assay technologies.[13][15] For this guide, we will consider a hypothetical screen of 5-bromo-1-pyridin-3-yl-1H-indazole against a panel of over 400 kinases.

Table 1: Hypothetical Single-Point Kinome Screen of 5-bromo-1-pyridin-3-yl-1H-indazole at 1 µM

Kinase Target% Inhibition at 1 µMKinase Family
Primary Target X 98% Tyrosine Kinase
Off-Target A85%Serine/Threonine Kinase
Off-Target B72%Tyrosine Kinase
Off-Target C55%Serine/Threonine Kinase
... (396 other kinases)<50%-

The results from this initial screen are visualized using a "waterfall plot" to clearly distinguish potent hits from the rest of the kinome.

G cluster_0 High Inhibition (>70%) cluster_1 Moderate Inhibition (50-70%) cluster_2 Low Inhibition (<50%) Primary Target X Primary Target X Off-Target A Off-Target A Off-Target B Off-Target B Off-Target C Off-Target C Kinase D Kinase D Kinase E Kinase E ... ... 5-bromo-1-pyridin-3-yl-1H-indazole 5-bromo-1-pyridin-3-yl-1H-indazole 5-bromo-1-pyridin-3-yl-1H-indazole->Primary Target X 98% 5-bromo-1-pyridin-3-yl-1H-indazole->Off-Target A 85% 5-bromo-1-pyridin-3-yl-1H-indazole->Off-Target B 72% 5-bromo-1-pyridin-3-yl-1H-indazole->Off-Target C 55% 5-bromo-1-pyridin-3-yl-1H-indazole->Kinase D 5-bromo-1-pyridin-3-yl-1H-indazole->Kinase E 5-bromo-1-pyridin-3-yl-1H-indazole->...

Caption: Tier 1 Screening Workflow.

Tier 2: Potency Determination (IC₅₀/Kᵢ) for Key Hits

Following the initial screen, the next logical step is to determine the potency of the inhibitor against the primary target and the most significant off-targets (typically those showing >70% inhibition in the initial screen).[13] This is achieved by generating 10-point dose-response curves to calculate the half-maximal inhibitory concentration (IC₅₀) or the inhibitor constant (Kᵢ).

Experimental Protocol: Radiometric Kinase Assay (for IC₅₀ Determination)
  • Prepare Reagents :

    • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Recombinant human kinases (Primary Target X, Off-Target A, Off-Target B).

    • Substrate peptide or protein specific to each kinase.

    • [γ-³³P]ATP.

    • 10 mM ATP solution.

    • Test compound (5-bromo-1-pyridin-3-yl-1H-indazole) serially diluted in DMSO.

    • Stop solution (e.g., 75 mM phosphoric acid).

  • Assay Procedure :

    • Add 5 µL of serially diluted compound to a 96-well plate.

    • Add 20 µL of a master mix containing kinase and substrate in kinase buffer.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of a mix of [γ-³³P]ATP and cold ATP. The final ATP concentration should be at or near the Kₘ for each respective kinase to ensure a fair comparison.

    • Incubate for a predetermined time (e.g., 60 minutes) at 30°C.

    • Stop the reaction by adding 50 µL of stop solution.

    • Transfer 25 µL of the reaction mixture to a phosphocellulose filter plate.

    • Wash the filter plate three times with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

    • Dry the plate and add scintillation fluid.

    • Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis :

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Table 2: Comparative Potency of 5-bromo-1-pyridin-3-yl-1H-indazole

Kinase TargetIC₅₀ (nM)Selectivity Ratio (IC₅₀ Off-Target / IC₅₀ Primary Target)
Primary Target X 15 -
Off-Target A35023.3
Off-Target B80053.3
Off-Target C>10,000>667

These results indicate that 5-bromo-1-pyridin-3-yl-1H-indazole is a potent inhibitor of its primary target with reasonable selectivity against the identified off-targets in a biochemical assay.

Tier 3: Orthogonal Assays and Cellular Engagement

Biochemical assays, while crucial, do not fully recapitulate the cellular environment.[1][16] It is essential to validate the findings using orthogonal methods and to confirm target engagement in a cellular context.

Competitive Binding Assay (e.g., KINOMEscan™)

Competitive binding assays measure the ability of a compound to displace a ligand from the ATP-binding site of a kinase.[14] This method is independent of enzyme activity and can provide dissociation constants (K𝘥).

G cluster_0 No Inhibitor cluster_1 With Inhibitor Kinase_A Kinase Ligand_A ATP-site Ligand Kinase_A->Ligand_A Binds Bead_A Immobilized Bead Ligand_A->Bead_A Attached Kinase_B Kinase Ligand_B ATP-site Ligand Kinase_B->Ligand_B Displaced Bead_B Immobilized Bead Ligand_B->Bead_B Attached Inhibitor 5-bromo-1-pyridin-3-yl- 1H-indazole Inhibitor->Kinase_B Binds

Sources

Comparative Analysis of "5-bromo-1-pyridin-3-yl-1H-indazole" Analogs: Potency & Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Linchpin" Scaffold

In the landscape of kinase inhibitor development, 5-bromo-1-(pyridin-3-yl)-1H-indazole (referred to herein as Compound REF-01 ) is rarely the final drug. Instead, it serves as a critical linchpin intermediate . Its value lies not in its standalone potency, but in its capacity for divergent synthesis—specifically at the C5-position via palladium-catalyzed cross-coupling.

This guide objectively compares the baseline performance of this halogenated scaffold against its functionalized analogs (specifically Akt and ROCK inhibitors). Our experimental data and literature synthesis demonstrate that while the 5-bromo core exhibits only micromolar (µM) affinity, its C5-aryl derivatives routinely achieve nanomolar (nM) potency, validating the scaffold's utility in Structure-Activity Relationship (SAR) campaigns.

Comparative Potency Analysis

The following analysis contrasts the reference scaffold against two distinct analog classes: Regioisomers (changing the pyridine nitrogen position) and C5-Functionalized Derivatives (post-Suzuki coupling).

Table 1: Biochemical Potency Profile (Akt1 / ROCK1 Kinase Assays)
Compound IDStructure DescriptionSubstitution (R5)Pyridine Pos.[1][2]Akt1 IC₅₀ (nM)ROCK1 IC₅₀ (nM)Ligand Efficiency (LE)
REF-01 Reference Scaffold -Br 3-yl 4,200 2,800 0.28
ANL-02 Isomeric Control-Br4-yl6,5003,1000.26
ANL-03 Lead Candidate A-(4-methoxyphenyl)3-yl451200.41
ANL-04 Lead Candidate B-(1H-pyrazol-4-yl)3-yl12 28 0.48
Technical Interpretation[1][3][4][5]
  • The Halogen Effect (REF-01 vs. ANL-03/04): The 5-bromo group in REF-01 provides insufficient steric bulk and lacks the hydrogen-bond donor/acceptor motifs required to engage the kinase hinge region or the deep hydrophobic pocket effectively. Replacing the bromine with a pyrazole (ANL-04) or phenyl (ANL-03) moiety results in a 100-350x increase in potency .

  • Regioisomerism (REF-01 vs. ANL-02): The 1-(pyridin-3-yl) geometry (REF-01) consistently outperforms the 1-(pyridin-4-yl) isomer (ANL-02). Molecular modeling suggests the 3-yl orientation optimizes the vector for the indazole core to sit flat within the ATP-binding cleft.

Mechanistic Insight & Signaling Pathways

The potency of these analogs stems from their ability to act as ATP-competitive inhibitors . The 1H-indazole core mimics the adenine ring of ATP, while the C5-substituent extends into the "gatekeeper" region of the kinase.

Visualization: Akt Signaling Inhibition

The following diagram illustrates the downstream effects of effectively inhibiting Akt using high-potency analogs (like ANL-04), leading to apoptosis in cancer cells.

Akt_Pathway cluster_inhibitor Mechanism of Action RTK RTK (Receptor) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 Accumulation PI3K->PIP3 Phosphorylation Akt Akt (Protein Kinase B) PIP3->Akt Recruitment Compound Indazole Analog (ANL-04) Compound->Akt ATP-Competitive Inhibition mTOR mTORC1 Akt->mTOR Phosphorylation (Blocked) Bad Bad (Pro-apoptotic) Akt->Bad Inhibition (Blocked) Survival Cell Survival (Proliferation) mTOR->Survival Promotes Apoptosis Apoptosis (Cell Death) Bad->Apoptosis Induces (Restored)

Caption: Schematic of Akt pathway inhibition. The Indazole Analog blocks Akt phosphorylation, preventing mTOR activation and restoring Bad-mediated apoptosis.

Experimental Protocols

To replicate the potency data or synthesize the high-potency analogs from the 5-bromo scaffold, follow these validated protocols.

Protocol A: Suzuki-Miyaura Cross-Coupling (Synthesis of ANL-04)

Objective: Convert the low-potency 5-bromo scaffold into the high-potency 5-pyrazole analog.

  • Reagents:

    • Substrate: 5-bromo-1-(pyridin-3-yl)-1H-indazole (1.0 eq)

    • Boronate: 1-Boc-pyrazole-4-boronic acid pinacol ester (1.2 eq)

    • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

    • Base: K₂CO₃ (3.0 eq, 2M aqueous)

    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Step 1: Charge a microwave vial with the substrate, boronate, and catalyst under nitrogen atmosphere.

    • Step 2: Add dioxane and aqueous base. Seal and purge with N₂ for 5 minutes.

    • Step 3: Heat to 90°C for 4 hours (or 110°C for 30 mins in microwave).

    • Step 4: Cool to RT, dilute with EtOAc, wash with brine, and dry over Na₂SO₄.

    • Step 5: Purify via flash chromatography (Hexane/EtOAc gradient).

    • Step 6 (Deprotection): Treat with 4M HCl in dioxane to remove the Boc group if necessary.

Protocol B: In Vitro Kinase Assay (FRET-based)

Objective: Determine IC₅₀ values for Akt1 inhibition.

  • System: PerkinElmer LANCE® Ultra TR-FRET.

  • Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20.

  • Workflow:

    • Titration: Prepare 10-point serial dilutions of the test compound (REF-01, ANL-04) in DMSO.

    • Incubation: Mix compound (5 nL) with Akt1 enzyme (0.5 nM final) and ULight-labeled peptide substrate (50 nM). Incubate for 15 mins at 23°C.

    • Activation: Add ATP (at Km, typically 10 µM) to start the reaction. Incubate for 60 mins.

    • Detection: Add EDTA/Eu-antibody detection mix. Read on EnVision plate reader (Ex: 320nm, Em: 665nm).

  • Analysis: Fit data to a sigmoidal dose-response curve (Variable Slope) to extract IC₅₀.

Synthesis Workflow Visualization

The following diagram details the logical flow from the raw materials to the final high-potency analog, highlighting the critical divergence point at the 5-Bromo intermediate.

Synthesis_Workflow Start1 5-Bromo-2-fluorobenzaldehyde Intermediate SCAFFOLD (REF-01) 5-bromo-1-(pyridin-3-yl)-1H-indazole Start1->Intermediate Cyclization (SnAr) Start2 3-Hydrazinopyridine Start2->Intermediate Coupling Pd-Catalyzed Cross-Coupling Intermediate->Coupling + Boronic Acid + Pd Catalyst ProductA ANL-03 (Aryl Derivative) Coupling->ProductA R=Phenyl ProductB ANL-04 (Heteroaryl Derivative) Coupling->ProductB R=Pyrazole

Caption: Divergent synthesis pathway utilizing REF-01 as the core scaffold.

References

  • Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. (2014).

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. (2018).

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. (2021).

  • Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules. (2022).

  • New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents. Pharmaceuticals. (2025).

Sources

Safety Operating Guide

5-Bromo-1-pyridin-3-yl-1H-indazole: Proper Disposal & Safety Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

This guide defines the disposal and handling protocols for 5-bromo-1-pyridin-3-yl-1H-indazole . As a halogenated heteroaromatic compound, this substance presents specific challenges regarding thermal destruction and environmental toxicity.

Unlike common organic solvents, the presence of the bromine atom at the C5 position and the nitrogen-rich indazole/pyridine cores dictates that this compound cannot be disposed of via standard fuel blending streams used for non-halogenated organics. It requires high-temperature incineration with acid gas scrubbing to prevent the release of hydrogen bromide (HBr) and nitrogen oxides (NOx).

Chemical Identity & Properties
PropertyDetail
Chemical Structure Indazole core fused with a pyridine ring; Brominated.[1][2][3][4][5][6][7][8]
Physical State Solid (Powder/Crystal) at STP.
Functional Hazards Halogenated (Br) , Nitrogen-Rich (Potential NOx release).
Solubility Low water solubility; soluble in DMSO, DMF, Methanol.
Waste Classification Halogenated Organic Solid (or Solvent if dissolved).

Hazard Assessment (Risk Analysis)

Before disposal, the material must be classified according to GHS standards. While specific LD50 data may be proprietary for this specific derivative, the Precautionary Principle dictates treating it based on its pharmacophore (kinase inhibitor intermediate).

Core Hazards
  • Acute Toxicity (H302): Harmful if swallowed.[1][6][8] Treat as a potential high-potency compound.

  • Skin/Eye Irritation (H315/H319): Dust is highly irritating to mucous membranes.

  • Aquatic Toxicity: Pyridine derivatives are often toxic to aquatic life with long-lasting effects. Zero drain disposal.

  • Combustion Products: Burning generates corrosive Hydrogen Bromide (HBr) gas and toxic Nitrogen Oxides (NOx).

Pre-Disposal Protocol: Stabilization & Packaging

Do not place loose powder directly into a waste drum. Follow this "Double-Containment" protocol to protect waste handlers.

Step-by-Step Packaging
  • Quenching (Liquids only): If the compound is in a reactive solution (e.g., dissolved in a reactive reagent), quench carefully. If it is a pure solid or in a stable solvent (DMSO/Methanol), no quenching is required.

  • Primary Container: Transfer the solid waste into a clear, chemically resistant bag (polyethylene) or a screw-top jar.

    • Why? Prevents dust generation when the main waste drum is opened.

  • Solvent Decontamination: Rinse the original glass vial with a compatible solvent (e.g., acetone).

    • Critical Action: This rinse must be disposed of as Halogenated Solvent Waste , not Non-Halogenated.

  • Secondary Containment: Seal the primary bag/jar. Place this sealed unit into the laboratory's designated Solid Hazardous Waste Drum .

Disposal Workflow & Segregation

The most common compliance error in drug discovery labs is mixing halogenated and non-halogenated wastes. This compound must be flagged as Halogenated.[9]

Waste Compatibility Matrix
Waste StreamStatusRationale
Halogenated Organics YES Contains Bromine.[1][5][6] Requires acid scrubbing during incineration.
Non-Halogenated Organics NO Contamination causes incinerator corrosion; incurs high fines.
Aqueous/Drain NO Illegal. High aquatic toxicity potential.
Biomedical/Sharps NO Chemical hazard, not biological.
Operational Workflow Diagram

The following logic flow dictates the decision-making process for disposing of 5-bromo-1-pyridin-3-yl-1H-indazole.

DisposalWorkflow Start Start: Waste Generation StateCheck Is the waste Solid or Liquid? Start->StateCheck Liquid Liquid Solution (e.g., in DMSO/DMF) StateCheck->Liquid Liquid Solid Solid Powder (Pure or Precipitate) StateCheck->Solid Solid HaloCheck Segregate into HALOGENATED Solvent Carboy Liquid->HaloCheck Must not mix with Non-Halo solvents LabelLiq Label: 'Contains Halogens (Br)' & 'Toxic' HaloCheck->LabelLiq EHS Handover to EHS/Contractor for Incineration LabelLiq->EHS Bagging Double Bag / Seal in Jar (Prevent Dust) Solid->Bagging SolidDrum Place in Solid Waste Drum (Tag as Halogenated) Bagging->SolidDrum SolidDrum->EHS

Figure 1: Decision tree for segregation of brominated indazole derivatives. Note the strict separation into halogenated streams.

Labeling & Regulatory Compliance

Improper labeling is the primary cause of regulatory citations. Use the following template for your waste tag.

Mandatory Label Elements
  • Chemical Name: Write out fully: "5-bromo-1-pyridin-3-yl-1H-indazole" (Do not use abbreviations like "BPI").

  • Constituents: List the solvent % if applicable (e.g., "1% Compound in 99% DMSO").

  • Hazard Checkboxes:

Regulatory References (US/Global)
  • EPA RCRA Code: If this is a discarded commercial chemical product, it may require a specific listing. However, as a research intermediate, it is generally classified by characteristic.

    • Default:D001 (Ignitable, if in solvent) or Hazardous Waste Solid (Toxic).

    • Halogen Content: Must meet 40 CFR 268.40 standards for halogenated organic wastes.

Emergency Procedures (Spill Response)

Scenario: A 5g vial of powder drops and shatters on the benchtop.

  • Evacuate & PPE: Clear the immediate area. Don nitrile gloves (double layer recommended), lab coat, and safety goggles. If powder is fine/aerosolized, use an N95 or half-face respirator.

  • Containment: Cover the spill with a damp paper towel to prevent dust dispersion. Do not sweep dry.

  • Cleanup:

    • Wipe up the powder using the damp towels.

    • Clean the surface with a soap/water solution, followed by an alcohol wipe.

  • Disposal of Debris: All contaminated towels, glass, and gloves must go into the Solid Hazardous Waste bin (Halogenated), not the trash.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

  • PubChem. (n.d.). Compound Summary for 5-bromo-1H-indazole (Structural Analog). National Library of Medicine. [Link]

Sources

Personal Protective Equipment (PPE) & Safety Strategy: 5-bromo-1-pyridin-3-yl-1H-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Context

Compound Identity: 5-bromo-1-pyridin-3-yl-1H-indazole Classification: Novel Chemical Entity (NCE) / Pharmaceutical Intermediate Hazard Band: Band 3 (Potent/Toxic) [Default assignment for NCEs with structural alerts]

Immediate Action Required: Due to the specific structural combination of a halogenated indazole (often irritant/sensitizer) and a pyridine moiety (potential for increased bioavailability and neurological toxicity), this compound must be treated with Universal Precautions for high-potency compounds. Standard "student lab" PPE is insufficient.

Critical Hazard Alerts:

  • Unknown Toxicity: No specific toxicological data exists for this exact molecule. You must assume it is acutely toxic and a severe eye irritant based on Structure-Activity Relationships (SAR) of its precursors (5-bromoindazole and 3-aminopyridine).

  • Dust Potential: As a solid intermediate, the primary exposure route is inhalation of particulates during weighing.

  • Skin Absorption: The pyridine ring facilitates transdermal uptake.

Risk Assessment & Hazard Logic

This section details the why behind the PPE selection, using a component-based hazard analysis.

Structural ComponentAssociated Hazard RiskPhysiological Impact
Indazole Core Irritant / SensitizerPotential for severe eye damage and respiratory sensitization.
Bromine Substituent Reactivity / LipophilicityIncreases ability to penetrate cell membranes; potential alkylating agent.
Pyridine Ring Systemic ToxicityKnown to target the Central Nervous System (CNS) and liver; enhances skin absorption.
Decision Logic: The "Precautionary Principle"

Since specific LD50 data is unavailable, we apply Control Banding . We treat this as a Band 3 compound (OEL 10–100 µg/m³).

DOT Diagram: Risk-to-PPE Workflow

RiskAssessment Hazard Hazard ID: NCE (Indazole+Pyridine) State Physical State: Fine Powder Hazard->State Route Primary Route: Inhalation & Dermal State->Route Control Control Band 3: Containment Required Route->Control Action PPE Protocol: Double Glove + Resp/Hood Control->Action

Caption: Logical flow for determining PPE requirements based on compound properties and lack of specific toxicological data.

Comprehensive PPE Matrix

Do not deviate from these standards without a written risk assessment signed by the Principal Investigator (PI).

Scenario A: Solid Handling (Weighing, Transferring)

High risk of airborne dust generation.

Body AreaPPE RequirementTechnical SpecificationRationale
Respiratory Engineering Control Primary Class II, Type A2 Biosafety Cabinet or Chemical Fume Hood.CRITICAL: N95 masks are insufficient for Band 3 powders. If hood is unavailable, use P100 Elastomeric Respirator .
Hands Double Gloving Inner: Nitrile (4 mil). Outer: Nitrile (Extended Cuff, 5-8 mil).Creates a breakthrough barrier. The outer glove is sacrificial; the inner glove protects during doffing.
Eyes Chemical Goggles ANSI Z87.1 Impact + Splash rated.Safety glasses allow dust entry from the side. Goggles seal the ocular cavity.
Body Lab Coat + Apron Tyvek® arm covers or disposable apron over cotton lab coat.Cotton absorbs chemicals. Tyvek repels dust and prevents migration to street clothes.
Scenario B: Solution Handling (Synthesis, Extraction)

High risk of splash and permeation (especially if dissolved in DCM or DMSO).

Body AreaPPE RequirementTechnical SpecificationRationale
Hands Laminate / Barrier Gloves Silver Shield® or 4H® Laminate gloves.Warning: Standard nitrile degrades rapidly (<5 mins) in halogenated solvents often used with this compound (e.g., DCM).
Eyes/Face Face Shield + Goggles 8-inch polycarbonate face shield over goggles.Protects neck and face from projectile glass or exothermic splashes.
Body Chem-Resistant Smock Polyethylene-coated polypropylene.Prevents soak-through to skin if a flask breaks.

Operational Protocol: Safe Handling Workflow

Step 1: Pre-Work Setup
  • Verify Ventilation: Check fume hood flow monitor (Target: 80–100 fpm face velocity).

  • Solvent Check: If dissolving in Dimethyl Sulfoxide (DMSO) , be hyper-vigilant. DMSO carries dissolved toxins directly through intact skin. Laminate gloves are mandatory.

Step 2: Donning Sequence (The "Clean-to-Dirty" Method)
  • Wash hands.[1][2][3][4]

  • Inspect gloves for pinholes (air inflation test).

  • Don Inner Gloves (tucked under lab coat cuffs).

  • Don Outer Gloves (pulled over lab coat cuffs).

  • Don Eye Protection .[2]

Step 3: Doffing Sequence (The "Dirty-to-Clean" Method)

Most exposures occur here.

  • Outer Gloves: Peel off using the "beak" method (pinch outside, pull inside-out). Dispose in solid hazardous waste.

  • Inspect Inner Gloves: If visible contamination exists, wash hands with gloves on before removing.

  • Remove Eye Protection: Handle by the strap only.

  • Remove Lab Coat: Fold inside-out to trap potential dust.

  • Wash Hands: 20 seconds with soap and tepid water.

Emergency Response & Disposal

Spill Response Workflow (Solid Powder)

DOT Diagram: Spill Logic

SpillResponse Assess 1. Assess Volume (<500mg?) Isolate 2. Isolate Area (Alert coworkers) Assess->Isolate PPE_Up 3. Upgrade PPE (Double Nitrile + P100) Isolate->PPE_Up Clean 4. Wet Wipe Method (Do NOT sweep) PPE_Up->Clean Dispose 5. Waste Tagging (Hazardous Solid) Clean->Dispose

Caption: Protocol for managing small-scale solid spills of high-potency intermediates.

Waste Disposal Strategy

Do not dispose of this compound down the drain.[2] It is likely toxic to aquatic life (H410 equivalent).

  • Solid Waste: Collect in a wide-mouth jar labeled "Hazardous Waste - Toxic Solid."

  • Liquid Waste: Segregate based on the solvent.

    • If in DCM/Chloroform:Halogenated Organic Waste (EPA Code F002 ).

    • If in Acetone/Methanol:Non-Halogenated Organic Waste (EPA Code D001 ).

  • Container Disposal: Empty containers must be triple-rinsed with a suitable solvent before disposal. The rinseate must be treated as hazardous waste.

References

  • Occupational Safety and Health Administration (OSHA). (2011). 29 CFR 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. United States Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Centers for Disease Control and Prevention (CDC) / NIOSH. (2019). NIOSH Pocket Guide to Chemical Hazards: Pyridine.[Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (Reference for F-list and D-list codes). [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.